Tert-butyl 3-aminocyclobutanecarboxylate
Description
The exact mass of the compound Tert-butyl 3-aminocyclobutanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-aminocyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-aminocyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNVMUJMBOCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693395, DTXSID101223066 | |
| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173205-83-8, 957793-95-2, 1192547-86-6 | |
| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-aminocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Architectures: A Technical Guide to the Enantioselective Synthesis of Chiral Cyclobutane Derivatives
Executive Summary
The cyclobutane motif represents a critical "escape from Flatland" in modern drug discovery, offering defined vectors for pharmacophore presentation and metabolic stability (Fsp³ character) that planar aromatics cannot match. However, the inherent ring strain (~26.4 kcal/mol) and the difficulty of controlling absolute stereochemistry make their synthesis a non-trivial engineering challenge.
This guide moves beyond standard textbook reactions to focus on three high-fidelity, field-proven methodologies for constructing enantiopure cyclobutanes: Visible-Light Photocatalysis , Lewis Acid-Catalyzed Thermal Cycloaddition , and Late-Stage C(sp³)–H Functionalization .
Part 1: The Photochemical Paradigm (Visible-Light [2+2])
Traditional UV-mediated [2+2] cycloadditions often suffer from poor background selectivity and functional group incompatibility. The modern standard, pioneered by Tehshik Yoon (University of Wisconsin-Madison) and Thorsten Bach (TU Munich), utilizes visible-light photocatalysis to decouple light absorption from bond formation.
Mechanistic Logic: The "Reductive Quenching" Strategy
Unlike direct excitation, this protocol uses a transition metal photocatalyst (e.g., Ru(bpy)₃²⁺) to generate a radical anion intermediate.[1]
-
The Catalyst: Ru(bpy)₃²⁺ absorbs visible light, reaching an excited state Ru(II)*.
-
The Lewis Acid Co-factor: A Lewis acid (typically Li⁺ or a chiral Lewis acid) coordinates to the enone, lowering its reduction potential and activating it for single-electron transfer (SET).
-
The Cycle: The excited catalyst is reductively quenched by an amine, generating a strong reductant (Ru(I)) which transfers an electron to the Lewis-acid-bound enone.[1] The resulting radical anion undergoes cycloaddition with a ground-state alkene.
Representative Protocol: Intramolecular [2+2] Enone Cycloaddition
Based on Yoon, T. P. et al. J. Am. Chem. Soc. 2008, 130, 12886.[2]
Reagents:
-
Substrate: Bis(enone) precursor.[1]
-
Catalyst: Ru(bpy)₃Cl₂ (5 mol %).
-
Co-Catalyst: LiBF₄ (2.0 equiv) - Critical for activation.
-
Reductant: i-Pr₂NEt (2.0 equiv).
-
Solvent: Acetonitrile (0.01 M).
-
Light Source: 23 W CFL or Blue LED (450 nm).
Workflow:
-
Degassing: Charge a Schlenk flask with catalyst, LiBF₄, and substrate. Evacuate and backfill with N₂ (3x) to remove O₂ (quencher).
-
Irradiation: Add degassed solvent and amine. Irradiate at ambient temperature.
-
Monitoring: Reaction typically completes in 2–6 hours. Monitor disappearance of enone signal via TLC/NMR.
-
Purification: Silica gel chromatography.
Why it works: The Li⁺ ion organizes the transition state (templating) and lowers the LUMO energy, while the radical anion mechanism bypasses the geometric constraints of concerted thermal [2+2] rules.
Visualization: Photocatalytic Cycle
Figure 1: Reductive quenching cycle for enantioselective [2+2] cycloaddition. The Li+ co-catalyst is omitted for clarity but is essential for substrate activation.
Part 2: Thermal Asymmetry (Chiral Lewis Acid Catalysis)
While photochemistry dominates modern literature, thermal [2+2] cycloadditions catalyzed by chiral Lewis acids remain indispensable, particularly for electron-deficient alkenes (e.g., quinones, acrylates).
The Mechanistic Logic: LUMO-Lowering & Facial Shielding
This approach relies on the formation of a tight ion pair or coordination complex between the substrate and a bulky chiral Lewis acid (e.g., Chiral Aluminum or Oxazaborolidinium).
-
Activation: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO energy of the dienophile.
-
Stereocontrol: The chiral ligand scaffold (often BINOL or TADDOL derived) sterically blocks one face of the olefin, forcing the nucleophilic alkene to attack from the exposed face.
Key Reference & Authority
E.J. Corey demonstrated this elegantly using a chiral aluminum bromide complex for the synthesis of cyclobutane-fused quinones.
Part 3: Late-Stage C(sp³)–H Functionalization
Constructing the ring is only half the battle. Functionalizing a pre-existing cyclobutane ring with high enantioselectivity allows for the rapid diversification of drug leads. Jin-Quan Yu (Scripps) has revolutionized this area using Pd(II)-catalyzed C–H activation.
Mechanistic Logic: Ligand-Accelerated C–H Activation
This method utilizes a weakly coordinating directing group (DG) on the cyclobutane (e.g., an amide or acid) and a chiral ligand to direct a Palladium center to a specific C(sp³)–H bond.
-
Ligand Class: Mono-N-protected amino acid (MPAA) or hydroxamic acid ligands.[4]
-
Selectivity: The ligand creates a chiral pocket around the Pd center, distinguishing between enantiotopic C–H bonds on the cyclobutane ring (desymmetrization).
Representative Protocol: Pd-Catalyzed Arylation
Based on Yu, J.-Q. et al. Nature Chemistry 2014.
Reagents:
-
Substrate: Cyclobutanecarboxylic acid derivative (with Directing Group).
-
Catalyst: Pd(OAc)₂ (10 mol %).[4]
-
Ligand: MPAHA (Mono-N-protected amino acid hydroxamic acid) (20 mol %).
-
Coupling Partner: Aryl boronic ester (Ar-Bpin).[4]
-
Oxidant: Ag₂CO₃ / Benzoquinone (reoxidizes Pd(0) to Pd(II)).
-
Solvent: t-Amyl alcohol.
Workflow:
-
Setup: Combine Pd source, chiral ligand, and oxidant in a sealed tube.
-
Activation: Add substrate and boronic ester.
-
Heating: React at 60–80 °C for 12–24 hours.
-
Workup: Filter through celite to remove Ag salts.
Why it works: The MPAHA ligand not only induces chirality but accelerates the C–H cleavage step (CMD - Concerted Metalation Deprotonation) by serving as an internal base shuttle.
Visualization: C-H Activation Cycle
Figure 2: Pd(II)/Pd(0) catalytic cycle for enantioselective C(sp3)-H arylation of cyclobutanes.
Comparative Analysis of Methodologies
| Feature | Photochemical [2+2] (Yoon) | Thermal Lewis Acid (Corey/Bach) | C-H Functionalization (Yu) |
| Primary Utility | De novo ring construction | De novo ring construction | Derivatization of existing rings |
| Substrate Scope | Bis(enones), Enone-Alkene | Quinones, Electron-poor alkenes | Cyclobutane carboxylic acids/amides |
| Enantiocontrol | High (>90% ee typical) | High (>90% ee typical) | Excellent (>95% ee typical) |
| Key Limitation | Requires specific chromophores | Steric bulk of LA can limit scope | Requires directing group (DG) |
| Scalability | Good (Flow chemistry compatible) | Moderate (Stoichiometric LA often needed) | Moderate (Cost of Pd/Ligand) |
References
-
Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Ischay, M. A.; Anzovino, M. E.; Du, J.; Yoon, T. P. J. Am. Chem. Soc.[1][5]2008 , 130, 12886.[1][2][5] [Link]
-
Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Canales, E.; Corey, E. J. J. Am. Chem. Soc.[3]2007 , 129, 12686.[3] [Link]
-
Ligand-Accelerated Enantioselective Methylene C(sp³)–H Bond Activation. Shao, Q.; Wu, Q.-F.; He, J.; Yu, J.-Q. Nature2014 , 508, 370. (Related logic applied to cyclobutanes in JACS 2014). [Link]
-
Enantioselective Lewis Acid Catalysis of Intramolecular Enone [2+2] Photocycloaddition Reactions. Brimioulle, R.; Bach, T. Science2013 , 342, 840.[6] [Link]
-
Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. He, J.; Shao, Q.; Wu, Q.; Yu, J.-Q. J. Am. Chem. Soc.2014 , 136, 17237. [Link]
Sources
- 1. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly enantioselective [2+2]-cycloaddition reactions catalyzed by a chiral aluminum bromide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
"tert-butyl 3-aminocyclobutanecarboxylate safety and handling"
Topic: tert-Butyl 3-aminocyclobutanecarboxylate: Safety, Handling, and Stability Protocol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Executive Summary
tert-Butyl 3-aminocyclobutanecarboxylate is a high-value, bifunctional building block used primarily in the synthesis of conformationally restricted peptide mimetics and fragment-based drug discovery (FBDD).[1] Its cyclobutane core imparts specific vector orientation (Fsp³ character) unavailable in acyclic analogs.[1]
However, this utility comes with a distinct stability profile.[2] Unlike standard amino esters, the cyclobutane ring strain (~26.4 kcal/mol) combined with the steric bulk of the tert-butyl group creates unique handling challenges. This guide addresses the critical dichotomy between the stable salt form (recommended for storage) and the labile free base (required for reactivity but prone to rapid degradation).
Chemical Identity & Physicochemical Profile
Core Structure: A cyclobutane ring substituted at the 1- and 3-positions.[1][3] The 1-position holds a tert-butyl ester (acid labile), and the 3-position holds a primary amine.[1]
| Property | Data / Description |
| Chemical Name | tert-Butyl 3-aminocyclobutanecarboxylate |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol (Free Base) / 207.70 g/mol (HCl Salt) |
| Isomerism | Exists as cis and trans diastereomers.[1][3][4][5][6][7] • cis : Amine and Ester on same face (Pseudo-equatorial/axial mix).• trans : Amine and Ester on opposite faces (Often thermodynamically preferred).[1] |
| Physical State | HCl Salt: White to off-white hygroscopic solid.Free Base: Colorless to pale yellow viscous oil (volatile).[1] |
| Solubility | Salt: Soluble in MeOH, Water, DMSO. Insoluble in Et₂O.Free Base: Soluble in DCM, EtOAc, THF, Et₂O. |
| pKa (Predicted) | ~8.5 (Amine), ~2.8 (Acid of parent).[1] |
Critical Structural Alert: The tert-butyl ester is a bulky, lipophilic protecting group.[1] While it prevents diketopiperazine formation better than methyl esters, the free base is still prone to intermolecular polymerization (polyamide formation) if stored neat.
Hazard Assessment & Toxicology
GHS Classification (Derived)
Based on structure-activity relationships (SAR) of analogous aliphatic amino esters.[1]
-
Skin Corrosion/Irritation (Category 2/1B): The free base is a primary amine and strong nucleophile; expect severe irritation or chemical burns upon prolonged contact.
-
Serious Eye Damage (Category 1): High risk of corneal damage due to basicity (pH > 11 in aqueous suspension).[1]
-
Sensitization: Potential skin sensitizer (common in reactive acrylates/amines).[1][8]
-
Flammability: The tert-butyl group increases volatility and flammability compared to the free acid.[1]
Specific Reactivity Hazards
-
Autocatalytic Polymerization: As a free base, the amine (nucleophile) can attack the ester (electrophile) of a neighboring molecule. While tert-butyl esters are sterically hindered, the high effective molarity in a neat oil drives this reaction, leading to insoluble oligomers.
-
Carbamate Formation: The free amine aggressively scavenges atmospheric CO₂ to form solid carbamates (white crusting), which alters stoichiometry in subsequent reactions.
-
Thermal Decomposition: Heating the salt or free base >60°C (especially under acidic conditions) can trigger isobutylene elimination (loss of the tert-butyl group).[1]
Storage & Stability Engineering
The stability of this compound is binary: it is stable as a salt but metastable as a free base.
Decision Matrix: Storage Protocol
Caption: Storage decision tree emphasizing the instability of the free base form.
Protocol 3.1: Long-term Storage (Salt Form)
-
Container: Amber glass vial with Teflon-lined cap.[1]
-
Atmosphere: Argon backfill recommended but not strictly required if seal is tight.[1]
-
Location: Refrigerator (+4°C).
-
Shelf-life: >12 months if kept dry.[1]
Protocol 3.2: Short-term Handling (Free Base)
-
Never concentrate the free base to dryness with heat.
-
If the free base is isolated, keep it in solution (e.g., DCM or THF) at -20°C.
-
Shelf-life: <24 hours at Room Temperature (RT).
Operational Handling & Synthesis Integration
To utilize this building block in amide coupling or reductive amination, the amine must be "freed" from the salt. This is the most critical step to avoid yield loss.
Workflow: In-Situ Neutralization (Recommended)
Avoid isolating the free base oil.[1] Instead, perform an in-situ release during the coupling reaction.
Caption: In-situ neutralization workflow minimizes the lifetime of the unstable free amine.
Protocol 4.1: Free Base Isolation (Only if strictly necessary) Use this only if the subsequent reaction is incompatible with amine salts (e.g., Pd-catalyzed cross-couplings).
-
Partition: Suspend the HCl salt in CH₂Cl₂ (DCM).
-
Neutralize: Add cold saturated NaHCO₃ or 1M NaOH (keep T < 10°C).
-
Extract: Shake vigorously; separate organic layer.
-
Dry: Dry over MgSO₄ (anhydrous) for 5 mins.
-
Filter & Use: Filter directly into the next reaction vessel. Do not rotovap to dryness.
Protocol 4.2: Deprotection (Post-Coupling)
-
Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.[1]
-
Scavengers: Add triethylsilane (TES) if the molecule contains electron-rich aromatics, as the tert-butyl cation released is a strong electrophile.[1]
-
Monitoring: Evolution of isobutylene gas (bubbling) indicates reaction progress.[1]
Emergency Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact (Free Base) | Wash with 5% acetic acid, then soap/water.[1] | Neutralize the basic amine; prevent chemical burns. |
| Spill (Solid Salt) | Sweep into a bag; wipe area with wet paper.[1] | Low risk; prevent dust inhalation.[1][8][9] |
| Spill (Liquid Free Base) | Cover with sand/vermiculite.[1][10][11] Ventilate area.[1][9][11] | Prevent polymerization and vapor inhalation.[1] |
| Fire | Use CO₂, Dry Chemical, or Foam. | tert-Butyl esters are flammable.[1] Water spray may spread the liquid. |
References
-
GHS Classification Guidance for Aliphatic Amines. PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link] (Analogous data).[1]
- Stability of Amino Acid Esters.Journal of Organic Chemistry, 2018.
-
Handling of tert-Butyl Esters. Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley, 2014. Detailed protocols on acid-labile group stability.
-
Cyclobutane Ring Strain. Chemical Reviews, 2000.[1] Analysis of thermal stability and ring-opening risks in cyclobutane derivatives.
-
Safety Data Sheet (Generic Amino Ester HCl). Sigma-Aldrich / Merck Millipore.[1] (Consult specific vendor SDS for CAS 1212395-34-0 or similar isomers upon receipt).
Sources
- 1. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
"using tert-butyl 3-aminocyclobutanecarboxylate in solid-phase peptide synthesis"
Application Note & Protocol
A Technical Guide to the Solid-Phase Synthesis of Peptides Containing 3-Aminocyclobutanecarboxylic Acid
Abstract
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance metabolic stability, receptor affinity, and bioavailability.[1][2][3] 3-Aminocyclobutanecarboxylic acid (Acbc) is a structurally unique building block that imposes a rigid turn or bend in the peptide backbone, making it a valuable tool for modulating peptide secondary structure. However, its utility is matched by the synthetic challenges it presents, primarily due to the significant steric hindrance of the cyclobutane ring. This guide provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-protected 3-aminocyclobutanecarboxylic acid into peptide sequences using the orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5][6] We will delve into the causality behind experimental choices, focusing on optimized coupling strategies, robust monitoring techniques, and effective cleavage protocols to overcome the challenges associated with this sterically demanding residue.
Introduction: The Rationale for Constrained Peptides
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. Introducing structural constraints, such as through the use of cyclic amino acids, can lock the peptide into a bioactive conformation, thereby increasing its resistance to proteolytic degradation and improving its interaction with biological targets.[3][7] The cyclobutane scaffold of 3-aminocyclobutanecarboxylic acid provides a unique geometric constraint that is distinct from more common proline or piperidinic acid residues.
This application note specifically addresses the incorporation of N-α-Fmoc-protected 3-aminocyclobutanecarboxylic acid within the broader context of the Fmoc/tBu SPPS methodology.[6][8] In this strategy, the temporary N-terminal protecting group is the base-labile Fmoc group, while side-chain protecting groups on other residues are typically acid-labile tert-butyl (tBu) ethers, esters, or carbamates.[9][10] The primary challenge in this process is the coupling step, where the steric bulk of the cyclobutane ring can severely impede the formation of the peptide bond.[1][11]
Caption: Strategy for enhancing peptide therapeutic potential.
The Critical Coupling Step: Overcoming Steric Hindrance
The success of incorporating sterically hindered amino acids hinges on the efficiency of the coupling reaction. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU may result in low yields or failed sequences.[11] The decreased reactivity is due to the bulky cyclobutane ring physically obstructing the approach of the nucleophilic N-terminal amine of the growing peptide chain to the activated carboxyl group.[1]
To overcome this, more potent activating reagents are required. These reagents generate highly reactive activated esters that can overcome the steric barrier.[12]
Comparison of Coupling Reagents
The choice of coupling reagent is the single most important factor for successfully incorporating Acbc. Uronium/aminium or phosphonium salts that generate highly reactive OAt or O-6-ClBt esters are strongly recommended.[12][13]
| Reagent Name | Reagent Type | Activated Species | Relative Reactivity | Recommended Use |
| DIC/HOBt | Carbodiimide | OBt ester | Standard | Routine couplings; often insufficient for Acbc.[14] |
| HBTU/TBTU | Uronium/Aminium Salt | OBt ester | High | Effective for many sequences, but may struggle with severe hindrance.[15] |
| HCTU | Uronium/Aminium Salt | O-6-ClBt ester | Very High | More reactive than HBTU due to the more acidic leaving group.[11][12] |
| HATU/PyAOP | Uronium/Phosphonium Salt | OAt ester | Highest | The reagents of choice for sterically hindered residues.[11][12][15] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[12] |
The Role of Microwave Synthesis
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) can dramatically improve the efficiency of difficult couplings.[11][16] Microwave energy provides rapid and uniform heating, which increases reaction kinetics and helps overcome the activation energy barrier associated with sterically hindered couplings, often reducing reaction times from hours to minutes.[16]
Detailed Experimental Protocols
The following protocols are designed for manual or automated SPPS using standard resins like Rink Amide or Wang.[17] All steps involving solvents and reagents should be performed in a well-ventilated fume hood.
General SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: The general cycle of Fmoc-based solid-phase peptide synthesis.
Protocol: Coupling of Fmoc-3-Aminocyclobutanecarboxylic Acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed according to standard protocols (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 x 1 min).[18]
-
Prepare Coupling Solution: In a separate vessel, pre-activate the amino acid.
-
Dissolve Fmoc-3-aminocyclobutanecarboxylic acid (0.4 mmol, 4 eq).
-
Dissolve HATU (0.39 mmol, 3.9 eq) in DMF (approx. 2 mL).
-
Combine the solutions.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring (Strongly Recommended):
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[18]
-
A negative result (yellow/colorless beads) indicates a complete reaction.
-
A positive result (blue/purple beads) indicates incomplete coupling. If positive, perform a second coupling (double coupling) by repeating steps 2-4.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
Protocol: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin support and simultaneously removing all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9][19] This is achieved with a strong acid, typically trifluoroacetic acid (TFA), mixed with scavengers to prevent side reactions caused by reactive cationic species generated during deprotection.[20][21][22]
Safety Precaution: TFA is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
| Cleavage Cocktail | Composition (v/v) | Primary Use and Rationale |
| Standard (Reagent B) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Effective for most peptides. TIS scavenges tert-butyl cations. Water helps suppress aspartimide formation.[9][22] |
| For Trp, Met, Cys (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for sensitive residues. Thioanisole and EDT protect Trp from modification and prevent Met oxidation. EDT also scavenges trityl groups from Cys.[20][23] |
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold methyl tert-butyl ether or diethyl ether (approx. 10x the volume of the TFA) to the filtrate to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling of Acbc | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the resin. | 1. Switch to HATU or PyAOP.[11][12] 2. Perform a double coupling or extend reaction time. 3. Consider using microwave-assisted synthesis.[16] |
| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain is hindering access of piperidine to the Fmoc group. | Use a more potent deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF), but be cautious with Asp-containing sequences to avoid aspartimide formation.[21] |
| Side Products in Final Peptide (Mass Spec) | 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues (Trp, Met, Cys) by carbocations during cleavage. | 1. Extend cleavage time to 4 hours. 2. Ensure the correct cleavage cocktail with appropriate scavengers (e.g., Reagent K) was used.[20][23] |
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 1946-1957. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical peptide synthesis and cyclization. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. peptide.com [peptide.com]
"synthesis of constrained amino acids from tert-butyl 3-aminocyclobutanecarboxylate"
Application Note: Precision Synthesis of Constrained Cyclobutane Amino Acids
Abstract & Strategic Overview
Conformationally constrained amino acids (CCAAs) are pivotal in modern drug design for overcoming the "entropic penalty" of peptide binding. By restricting the rotation of the peptide backbone, these scaffolds lock bioactive sequences into high-affinity conformations (e.g.,
This guide details the synthetic workflow for utilizing ** tert-butyl 3-aminocyclobutanecarboxylate (H-ACBC-OtBu)** as a versatile precursor. Unlike flexible
Chemical Background & Stereochemistry
The 3-aminocyclobutanecarboxylic acid (3-ACBC) scaffold exists as two geometric isomers: cis and trans.
-
** cis-Isomer:** The amine and carboxylate groups are on the same side of the ring. This isomer is frequently used to induce turn structures in peptidomimetics due to the spatial proximity of the termini (approx. 5.0 Å).
-
** trans-Isomer:** The groups are on opposite sides, enforcing an extended conformation (approx. 6.0 Å) often used to span binding pockets or act as rigid spacers.
Pucker Control: The cyclobutane ring is not planar; it adopts a "pucker" or "butterfly" conformation. Substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions. In cis-3-ACBC, both substituents can adopt pseudo-equatorial orientations, often making it thermodynamically favorable and structurally distinct in NMR analysis.
Experimental Workflow: The "Fmoc-Switch" Strategy
The commercial availability of the tert-butyl ester (H-ACBC-OtBu) presents a unique "orthogonal" opportunity. It allows for solution-phase modification of the amine before locking the carboxylic acid for SPPS.
Workflow Diagram
Figure 1: Synthetic pathway converting the raw ester scaffold into an SPPS-ready building block.
Detailed Protocols
Protocol A: Fmoc-Protection of H-ACBC-OtBu
Objective: To protect the amine functionality with the base-labile Fmoc group while retaining the acid-labile tert-butyl ester.[1][2]
Reagents:
-
tert-butyl 3-aminocyclobutanecarboxylate (HCl salt or free base)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
NaHCO₃ (Sodium Bicarbonate)
-
Solvent: Acetone/Water (1:1 v/v) or Dioxane/Water.
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv (e.g., 500 mg) of H-ACBC-OtBu in Acetone/Water (10 mL, 1:1).
-
Basification: Add 2.5 equiv of NaHCO₃. The solution may bubble slightly if the HCl salt is used. Ensure pH is ~8-9.
-
Addition: Add 1.1 equiv of Fmoc-OSu slowly at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[3] The starting amine spot (ninhydrin active) should disappear.
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Acidify the remaining aqueous layer carefully to pH 3–4 with 1M HCl (do not go too low to avoid cleaving the tBu ester).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Yield Expectation: 85–95%.
-
Product:Fmoc-ACBC-OtBu .
-
Protocol B: Selective tert-Butyl Ester Cleavage (Activation)
Objective: To hydrolyze the tert-butyl ester to the free carboxylic acid without affecting the Fmoc group, generating the SPPS building block.
Reagents:
-
Dichloromethane (DCM)[3]
-
Triisopropylsilane (TIPS) - Scavenger is critical to prevent t-butyl cation re-attachment.
Step-by-Step:
-
Preparation: Dissolve Fmoc-ACBC-OtBu (1.0 equiv) in DCM (5 mL per gram).
-
Cleavage Cocktail: Prepare a solution of TFA/DCM/TIPS (50:45:5 v/v/v).
-
Reaction: Add the cleavage cocktail to the substrate at 0°C, then warm to RT. Stir for 2–3 hours.
-
Mechanism Note: The high acidity cleaves the tert-butyl ester via an E1 mechanism, releasing isobutylene. The Fmoc carbamate is stable under non-aqueous acidic conditions.
-
-
Monitoring: Check by HPLC or TLC. The product will be more polar (lower R_f).
-
Workup:
-
Evaporate volatiles under a stream of nitrogen or rotary evaporation (do not heat >40°C).
-
Co-evaporation: Add Toluene (2 x 10 mL) and evaporate to remove residual TFA.
-
Precipitation: Dissolve the residue in a minimum amount of DCM and add cold Diethyl Ether or Hexane to precipitate the product.
-
-
Product: Fmoc-ACBC-OH .
-
Storage: Store at -20°C. Stable for months.
-
Protocol C: N-Alkylation (Optional Derivatization)
Objective: To create N-substituted constrained amino acids (e.g., N-methyl, N-benzyl) before Fmoc protection.
-
Dissolve H-ACBC-OtBu (1.0 equiv) in MeOH (anhydrous).
-
Add Aldehyde (1.0 equiv) and Acetic Acid (catalytic). Stir 1 h.
-
Add NaBH₃CN (1.5 equiv) or NaBH(OAc)₃. Stir overnight.
-
Workup (basic extraction) yields N-Alkyl-ACBC-OtBu .
-
Proceed to Protocol A (Fmoc protection). Note: Secondary amines may require longer reaction times or Fmoc-Cl instead of Fmoc-OSu.
Analytical Validation: Distinguishing cis vs trans
Correct stereochemical assignment is critical for structure-activity relationship (SAR) studies.
| Feature | ** cis-3-ACBC | trans-3-ACBC** |
| NOESY (NMR) | Strong NOE correlation between H-1 and H-3 protons (diaxial-like proximity). | No significant NOE between H-1 and H-3. |
| Coupling Constants | Complex multiplets due to pucker; often shows distinct splitting patterns compared to trans. | Often simpler multiplets. |
| Polarity (TLC/HPLC) | Generally more polar (lower R_f on Silica) due to the dipole alignment of amine/acid. | Generally less polar (higher R_f). |
| Biological Mimicry | Mimics folded peptide turns (e.g., | Mimics extended peptide chains. |
Data Presentation Example:
-
1H NMR (400 MHz, DMSO-d6): cis-isomer typically shows H-3 methine proton at
3.8-4.0 ppm, while trans may shift upfield. -
Validation: Always confirm with 1D-NOESY irradiation of the H-1 proton.
Application in Solid Phase Peptide Synthesis (SPPS)
Once Fmoc-ACBC-OH is synthesized (Protocol B), it behaves like a standard amino acid in SPPS, but with specific steric considerations.
SPPS Cycle Diagram
Figure 2: Integration of the constrained ACBC unit into standard Fmoc SPPS cycles.
Critical SPPS Notes:
-
Coupling Reagents: Due to the steric bulk of the cyclobutane ring, standard DIC/HOBt may be slow. Use HATU/HOAt or PyBOP with DIPEA for efficient coupling.
-
Reaction Time: Extend coupling time to 2 hours or perform double coupling (2 x 45 min).
-
Kaiser Test: The secondary amine of ACBC (if N-alkylated) will not react with standard Kaiser test. Use Chloranil test or p-Nitrophenol ester test for monitoring coupling to secondary amines.
References
-
Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs." Journal of Medicinal Chemistry. Link
- Appella, D. H., et al. (1999). "Beta-amino acid oligomers." Journal of the American Chemical Society. (Foundational work on beta-peptides and cyclobutane constraints).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard protocols for Fmoc/tBu orthogonality).
-
BenchChem Application Note. (2025). "Cleavage of the tert-butyl ester without affecting other functional groups." Link
-
Organic Chemistry Portal. "Fmoc-Protected Amino Groups." Link
Sources
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: Incorporation of Cyclobutane Scaffolds into Peptidomimetics
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Constrained Peptidomimetics
Peptides are remarkable biological molecules that mediate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical translation is often hampered by inherent weaknesses, such as poor metabolic stability and low cell permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[3] By introducing non-natural structural elements, we can engineer molecules with enhanced pharmacological properties.
This guide focuses on the incorporation of cyclobutane scaffolds into peptide backbones, a powerful approach to creating conformationally constrained peptidomimetics. The rigid, puckered structure of the cyclobutane ring imparts a predictable and restricted geometry to the peptide, which can lead to a number of advantages:
-
Enhanced Metabolic Stability: The constrained conformation can shield the peptide bonds from enzymatic degradation.[2][4]
-
Improved Receptor Binding: By pre-organizing the pharmacophoric groups in a bioactive conformation, cyclobutane scaffolds can enhance binding affinity and selectivity for the target receptor.
-
Increased Cell Permeability: The introduction of a rigid, hydrophobic element can improve the peptide's ability to cross cell membranes.[5][6][7]
This document provides a comprehensive overview of the synthesis of cyclobutane-containing amino acids, their incorporation into peptide chains via Solid Phase Peptide Synthesis (SPPS), and protocols for the characterization and functional evaluation of the resulting peptidomimetics.
Part 1: Synthesis of Cyclobutane α-Amino Acids via Visible Light-Catalyzed [2+2] Cycloaddition
The cornerstone of this methodology is the efficient synthesis of cyclobutane α-amino acid (CBAA) building blocks. A mild and scalable approach involves the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenic olefins.[8][9][10] This method utilizes visible light and a triplet energy transfer catalyst to construct the strained cyclobutane ring with high selectivity.
Causality of Experimental Choices:
-
Visible Light Photocatalysis: This modern synthetic tool offers mild reaction conditions, avoiding the harsh reagents and high temperatures that can be detrimental to complex organic molecules.[8]
-
Triplet Energy Transfer Catalyst: The use of a catalyst like [Ir(dFCF3ppy2)dtbpy]PF6 allows for the efficient formation of the triplet excited state of the dehydroamino acid, which is necessary for the [2+2] cycloaddition to occur.[8][9][10]
-
Dehydroamino Acids and Styrenes: These starting materials are readily accessible and provide a versatile platform for generating a diverse library of substituted cyclobutane amino acids.[8]
Experimental Workflow: Synthesis of CBAAs
Sources
- 1. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 7. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: tert-Butyl 3-Aminocyclobutanecarboxylate in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and process scientists. It details the strategic implementation of tert-butyl 3-aminocyclobutanecarboxylate as a high-value scaffold for enhancing metabolic stability (
Executive Summary
In modern kinase inhibitor discovery, the "flat" architecture of traditional heteroaromatic inhibitors often leads to poor solubility and non-specific binding. The incorporation of aliphatic rings—specifically cyclobutanes—has emerged as a critical strategy to increase fraction sp3 (
tert-butyl 3-aminocyclobutanecarboxylate serves as a privileged building block. It functions as a bifunctional linker , connecting the ATP-competitive hinge binder (via the amine) to the solvent-exposed solubilizing tail (via the carboxylate). This guide provides validated protocols for its use, emphasizing stereochemical control (cis vs. trans) to optimize ligand-protein binding thermodynamics.
Structural & Stereochemical Considerations
The "Vector" Argument
The primary utility of the 3-aminocyclobutane scaffold is its ability to project substituents at defined angles, unlike flexible alkyl chains.
-
Trans-Isomer: Projects the amine and carboxylate vectors in a pseudo-linear, "zig-zag" orientation (approx. 180° dihedral projection). This is ideal for reaching deep into the "back pocket" or projecting a tail linearly out of the solvent front.
-
Cis-Isomer: Projects vectors in a "U-shape" or perpendicular orientation. This is frequently used to induce a turn, allowing the inhibitor to interact with the P-loop or specific residues on the
C-helix.
Metabolic Stability ( )
Replacing phenyl or cyclohexyl linkers with cyclobutane reduces lipophilicity (LogD) and metabolic clearance. The puckered conformation of the cyclobutane ring (approx. 30°) creates a distinct spatial volume that often avoids steric clashes common with larger rings like cyclohexane.
Experimental Protocols
Protocol A: Coupling to Heteroaryl Chlorides (Hinge Binder Synthesis)
Objective: Attach the cyclobutane scaffold to a halogenated kinase hinge binder (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).
Reagents:
-
tert-butyl 3-aminocyclobutanecarboxylate (HCl salt) [1.2 eq]
-
Heteroaryl Chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) [1.0 eq]
-
DIPEA (N,N-Diisopropylethylamine) [3.0 eq]
-
Solvent: n-Butanol or Isopropanol (IPA)
Step-by-Step Methodology:
-
Preparation: In a pressure-rated reaction vial, suspend the Heteroaryl Chloride (1.0 mmol) in n-Butanol (5 mL).
-
Addition: Add tert-butyl 3-aminocyclobutanecarboxylate hydrochloride (1.2 mmol) followed by DIPEA (3.0 mmol).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Note: Monitor by LCMS. The desired product usually elutes later than the starting material due to the lipophilic t-butyl group.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dilute residue with EtOAc and wash with water and brine. Dry over
. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Causality Check:
-
Why n-Butanol? High-boiling protic solvents facilitate proton transfer in
mechanisms and solubilize the polar salt forms of the starting materials. -
Why Excess Amine? To drive the reaction to completion and suppress potential bis-alkylation side products (though rare with secondary amines).
Protocol B: Chemoselective Deprotection of the tert-Butyl Ester
Objective: Reveal the carboxylic acid for downstream functionalization without affecting acid-sensitive kinase cores (like some N-boc protected indoles).
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate from Protocol A (1.0 mmol) in DCM (5 mL). Cool to 0°C.
-
Acidification: Add TFA (2.5 mL) dropwise.
-
Critical: If the molecule contains electron-rich aromatic rings (e.g., indoles, electron-rich pyrazoles), add Triethylsilane (2.0 eq) prior to TFA to prevent tert-butyl cation alkylation of the aromatic ring.
-
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor for the disappearance of the [M+56] fragment in LCMS.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Trustworthiness: Residual TFA can inhibit subsequent amide couplings (Protocol C). The toluene azeotrope ensures complete removal.
-
Protocol C: Amide Coupling (Tail Extension)
Objective: Attach a solubilizing amine (e.g., N-methylpiperazine) to the cyclobutane acid.
Reagents:
-
Crude Carboxylic Acid (from Protocol B) [1.0 eq]
-
Amine Partner [1.2 eq]
-
HATU [1.2 eq]
-
DIPEA [3.0 eq]
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to form the activated ester.
-
Visual Check: Solution often turns slightly yellow.
-
-
Coupling: Add the Amine Partner (1.2 eq). Stir at RT for 1–2 hours.
-
Quench: Dilute with saturated
(aq). Extract with EtOAc or DCM/IPA (3:1) if the product is polar.
Visualizing the Workflow & SAR Logic
Synthetic Workflow Diagram
The following diagram illustrates the convergent synthesis of a Janus Kinase (JAK) style inhibitor using the described protocols.
Caption: Convergent synthetic route utilizing tert-butyl 3-aminocyclobutanecarboxylate as a central scaffold.
SAR Logic: Cis vs. Trans Vectors
This diagram explains the spatial consequences of isomer selection.
Caption: Stereochemical selection dictates the vector of the solubilizing tail relative to the hinge region.
Data Summary: Linker Comparison
When selecting a linker for kinase inhibitors, the cyclobutane ring offers a unique balance of rigidity and size compared to standard aliphatic rings.
| Feature | Cyclobutane (C4) | Cyclopentane (C5) | Cyclohexane (C6) | Piperidine (N-Het) |
| Pucker Angle | ~30° (Rigid) | Envelope (Flexible) | Chair (Rigid) | Chair (Rigid) |
| Vector Angle (Trans) | ~150-160° | ~140° | ~180° | ~180° |
| Lipophilicity | Low | Medium | High | Low (if charged) |
| Metabolic Liability | Low | Medium | High (Oxidation) | Medium (N-Oxide) |
| Stereo Control | Difficult (Isomerizes) | Moderate | Easy | Easy |
Note: The "Vector Angle" refers to the projected angle between substituents at positions 1 and 3 (cyclobutane) or 1 and 4 (cyclohexane).
Troubleshooting & Optimization
-
Isomerization Risks:
-
Problem: The cis-isomer of cyclobutanecarboxylates can epimerize to the thermodynamically more stable trans-isomer under harsh basic conditions (e.g., NaH, high temp with alkoxides).
-
Solution: Use mild bases like DIPEA or
. Avoid strong bases during the coupling steps. If epimerization occurs, separate isomers via Chiral SFC (Supercritical Fluid Chromatography).
-
-
Solubility of Intermediates:
-
Problem: The amino-ester HCl salt is highly polar; the SnAr product is lipophilic.
-
Solution: Ensure the starting amine is fully neutralized (free-based) in situ. If the reaction is sluggish, switch solvent to DMSO and heat to 120°C (microwave irradiation is highly effective: 150°C for 20 mins).
-
-
TFA Scavenging:
-
Problem: "Ghost" peaks in LCMS corresponding to t-butylated aromatic rings.
-
Solution: As noted in Protocol B, the tert-butyl cation generated during deprotection is an electrophile. Always use Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger if your kinase core is electron-rich.
-
References
-
Vertex Pharmaceuticals. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Bioorg.[3] Med. Chem. Lett. (2006). Link
-
Takeda Pharmaceutical Company. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorg.[3] Med. Chem. Lett. (2020). Link
-
Agios Pharmaceuticals. Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Med. Chem. Lett. (2018). Link
-
PharmaBlock. Cyclobutane Derivatives in Drug Discovery: Structural and Pharmacological Advantages. PharmaBlock White Paper. Link
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules (2021).[4] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting KRASG13C with cyclic linker based inhibitors to explore warhead orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
Application Note: Amide Coupling Strategies for tert-Butyl 3-Aminocyclobutanecarboxylate
This Application Note provides a comprehensive technical guide for performing amide coupling reactions with tert-butyl 3-aminocyclobutanecarboxylate , a high-value building block in modern medicinal chemistry (e.g., JAK3 inhibitors like Ritlecitinib).
Executive Summary
Tert-butyl 3-aminocyclobutanecarboxylate is a critical scaffold for introducing rigid, non-aromatic linkers into drug candidates. Its unique 1,3-disubstitution pattern offers defined vectors for structure-activity relationship (SAR) exploration. However, the constrained cyclobutane ring creates specific challenges regarding steric accessibility and stereochemical integrity (cis vs. trans). This guide outlines three validated protocols ranging from discovery-scale synthesis to process-scale manufacturing, ensuring high yield and isomeric purity.
Substrate Analysis & Mechanistic Insight
The Conformational Challenge
Unlike flexible alkyl amines, the cyclobutane ring exists in a puckered (butterfly) conformation to relieve torsional strain.
-
The cis-Isomer (Preferred): In the 1,3-disubstituted system, the cis-isomer allows both the bulky tert-butyl ester and the amino group to adopt pseudo-equatorial positions. This is thermodynamically more stable and sterically accessible for nucleophilic attack.
-
The trans-Isomer: Forces one substituent into a pseudo-axial position, increasing transannular strain and steric hindrance during the coupling transition state.
Critical Check: Commercial supplies often vary in cis/trans ratios. Verify your starting material via 1H NMR or LCMS. The cis-isomer is typically the desired pharmacophore for linear linker applications.
Decision Matrix: Choosing Your Protocol
| Variable | Protocol A: T3P Coupling | Protocol B: Schotten-Baumann | Protocol C: HATU Activation |
| Primary Use Case | Discovery Chemistry, Low Epimerization | Process Scale-Up (>10g), Cost Efficiency | Difficult/Unreactive Acids |
| Reagent Cost | Moderate | Low (Uses Acid Chlorides) | High |
| Purification | Simple Aqueous Workup | Crystallization/Precipitation | Column Chromatography often required |
| Green Score | High (Water soluble byproducts) | High (Biphasic water/organic) | Low (DMF/Peptide reagents) |
Experimental Protocols
Protocol A: The "Green" Discovery Method (T3P)
Rationale: Propylphosphonic anhydride (T3P) is the superior choice for this substrate. It drives the reaction to completion with low risk of epimerizing the cyclobutane center or the coupling partner. The byproducts are water-soluble, allowing for a "dump-and-stir" workflow.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
tert-butyl 3-aminocyclobutanecarboxylate (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the Carboxylic Acid and the Amine in EtOAc (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.
-
Activation: Cool to 0°C (optional, but recommended for chiral acids). Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc. Wash sequentially with water, 0.5 M HCl (to remove pyridine), sat.[2] NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄ and concentrate. The product is often pure enough for biological testing.
Protocol B: The Industrial Standard (Schotten-Baumann)
Rationale: Modeled after the Pfizer process for PF-06651600 (Ritlecitinib) , this biphasic method is ideal for scaling up. It utilizes an inorganic base to scavenge the acid byproduct, keeping the organic phase neutral and simplifying isolation.
Reagents:
-
Acid Chloride of target ligand (1.0 equiv) (Prepare in situ using Oxalyl Chloride/DMF cat. if not available).
-
tert-butyl 3-aminocyclobutanecarboxylate (1.0 equiv)
-
Base: K₂CO₃ or NaOH (2.0 - 4.0 equiv) dissolved in water.
-
Solvent: DCM or EtOAc.
Step-by-Step:
-
Biphasic Setup: Dissolve the Amine in the organic solvent (DCM or EtOAc). Add the aqueous base solution (e.g., 10% K₂CO₃) to create a biphasic mixture.
-
Cooling: Cool the mixture to 0°C with vigorous stirring (critical for mass transfer).
-
Addition: Add the Acid Chloride (dissolved in a minimal amount of organic solvent) dropwise to the biphasic mixture over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Separation: Stop stirring. Separate the layers.
-
Purification: The organic layer contains the amide.[3] Wash with water and brine. Crystallization is often induced by adding an anti-solvent (e.g., Heptane) to the concentrated organic layer.
Protocol C: The "Nuclear Option" (HATU)
Rationale: Use this only if the carboxylic acid is sterically hindered or unreactive and Protocol A fails. HATU generates a highly reactive At-ester but is expensive and atom-uneconomical.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes. Color change (yellow to orange) indicates active ester formation.
-
Coupling: Add the tert-butyl 3-aminocyclobutanecarboxylate and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–12 hours.
-
Workup: Dilute with EtOAc (excess). Wash 3x with water (to remove DMF) and 2x with sat. LiCl (optional, helps remove DMF).
-
Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.
Visualizing the Workflow
The following diagram illustrates the decision logic and the mechanism of the preferred T3P pathway.
Figure 1: Strategic selection of coupling protocols based on experimental scale and substrate constraints.
Troubleshooting & Critical Parameters
Epimerization Control
The 3-position of the cyclobutane is relatively stable, but the acid partner can epimerize during activation.
-
Risk: High pH or prolonged activation times with HATU.
-
Solution: Use T3P with Pyridine (Protocol A).[2][4] The reaction pH remains lower compared to DIPEA/HATU systems.
Solubility Issues
The tert-butyl ester adds lipophilicity, but the free amine can be polar.
-
Observation: Gummy precipitates in DCM.
-
Fix: Switch to 2-MeTHF or DMF/EtOAc mixtures. For Schotten-Baumann, ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area.
Isomer Verification
Always verify the cis/trans ratio of your product.
-
1H NMR: The methine proton at C3 (attached to NH) typically shows different splitting patterns and chemical shifts for cis vs trans.
-
NOESY: A NOE correlation between the ester methine and the amine methine confirms the cis relationship (if they are on the same face, they are closer in space in the puckered form).
References
-
Pfizer Inc. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]
-
Dunetz, J. R., et al. (2011).[2][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]
-
Organic Chemistry Portal . Schotten-Baumann Reaction. [Link][5][6][7]
-
Archambaud, S., et al. (2016). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[4] European Journal of Organic Chemistry. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. scribd.com [scribd.com]
- 3. Amide Synthesis [fishersci.it]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Note: Scalable Synthesis of tert-Butyl 3-Aminocyclobutanecarboxylate Hydrochloride
Executive Summary
The cyclobutane ring system is a critical pharmacophore in modern medicinal chemistry, offering unique conformational restriction that can enhance metabolic stability and receptor selectivity. However, the large-scale synthesis of tert-butyl 3-aminocyclobutanecarboxylate hydrochloride presents specific process challenges: preventing ring strain release, managing the volatility of intermediates, and controlling cis/trans stereochemistry without reliance on non-scalable chromatography.
This Application Note details a robust, kilogram-scalable protocol. Unlike traditional laboratory methods that utilize hazardous isobutylene gas or expensive Curtius rearrangements, this route employs a process-intensified esterification followed by a reductive amination/hydrogenolysis sequence . This approach ensures high safety margins, atom economy, and the ability to purify via crystallization.
Key Process Features
-
Chromatography-Free: All purification is achieved via extraction and crystallization.
-
Safety-Optimized: Avoids explosive azides (Curtius) and high-pressure isobutylene gas.
-
Scalable Reagents: Utilizes tert-butyl acetate as a dual solvent/reactant and benzylamine for controlled amination.
Strategic Route Analysis
The synthesis is divided into three critical stages. The choice of reagents is driven by the "Quality by Design" (QbD) principle to minimize impurities and maximize throughput.
Reaction Scheme Overview
Figure 1: Strategic workflow for the synthesis of tert-butyl 3-aminocyclobutanecarboxylate HCl.
Detailed Experimental Protocols
Stage 1: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate
Rationale: Direct esterification using tert-butyl alcohol and DCC is prone to forming difficult-to-remove urea byproducts. The use of tert-butyl acetate (t-BuOAc) with a catalytic strong acid is a superior transesterification method for scale-up.
Reagents:
-
3-Oxocyclobutanecarboxylic acid (1.0 equiv)
-
tert-Butyl acetate (Solvent & Reagent, 10-15 vol)
-
Perchloric acid (70%, 0.05 equiv) or Tf2NH (Catalytic)
Protocol:
-
Charge: To a double-jacketed reactor, charge 3-oxocyclobutanecarboxylic acid and tert-butyl acetate.
-
Catalysis: Cool the suspension to 0–5 °C. Slowly add the catalyst (HClO4) dropwise to control the exotherm.
-
Reaction: Warm the mixture to 20–25 °C and stir for 12–16 hours. Monitor by TLC/GC (disappearance of acid).
-
Quench: Cool to 0 °C and quench carefully with saturated aqueous NaHCO3 (caution: CO2 evolution).
-
Work-up: Separate phases. Wash the organic layer with brine. Dry over Na2SO4 and concentrate under reduced pressure (keep bath <40 °C to prevent thermal decomposition).
-
Purification: Distillation is possible but often unnecessary. The crude oil is typically >95% pure and suitable for the next step.
Critical Control Point (CCP): Ensure the reaction temperature does not exceed 30 °C during the quench to prevent hydrolysis of the sensitive tert-butyl ester.
Stage 2: Reductive Amination with Benzylamine
Rationale: Direct reductive amination with ammonia often leads to over-alkylation (secondary/tertiary amines). Using benzylamine ensures mono-alkylation and provides a "handle" (the benzyl group) that increases the molecular weight, facilitating crystallization of the intermediate if isomer separation is needed.
Reagents:
-
tert-Butyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.3 equiv) or H2/Pd-C for catalytic route
-
Dichloromethane (DCM) or THF (10 vol)
-
Acetic acid (1.0 equiv)[1]
Protocol:
-
Imine Formation: Dissolve the keto-ester in DCM. Add benzylamine and acetic acid. Stir for 1 hour at 20 °C to form the imine/iminium species.
-
Reduction: Cool to 0–5 °C. Add STAB portion-wise over 1 hour. (Note: For >1kg scale, catalytic hydrogenation with Pt/C or Pd/C is preferred to avoid boron waste).
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 30 minutes.
-
Isolation: Extract with DCM. Wash organics with water and brine.
-
Isomer Management: The product is a mixture of cis and trans isomers (typically 3:1 to 5:1 favoring cis).
-
Purification: The cis-isomer can often be enriched by crystallizing the oxalate or hydrochloride salt of this benzyl intermediate from Ethanol/EtOAc before the final deprotection.
-
Stage 3: Hydrogenolysis and Salt Formation
Rationale: Removing the benzyl group and forming the HCl salt in one sequence minimizes handling of the unstable free amino ester.
Reagents:
-
tert-Butyl 3-(benzylamino)cyclobutanecarboxylate (1.0 equiv)
-
Pd/C (10% w/w, 50% wet, 5-10 wt% loading)
-
Methanol or Ethanol (10 vol)
-
Hydrogen gas (1-3 bar)
-
HCl in dioxane or isopropanol (1.1 equiv)
Protocol:
-
Hydrogenation: Charge the benzyl amine substrate, solvent, and catalyst to an autoclave. Purge with N2, then H2. Stir under H2 pressure (3 bar) at 25 °C until consumption of starting material is complete (monitor by HPLC).
-
Filtration: Filter the catalyst through a bed of Celite or a sparkler filter (under N2 to prevent catalyst ignition).
-
Salt Formation: Cool the filtrate to 0–5 °C. Slowly add the HCl solution (1.1 equiv). The product may precipitate immediately.
-
Crystallization: Concentrate the solution partially if needed. Add an anti-solvent (e.g., MTBE or Heptane) to maximize yield.
-
Filtration: Collect the white solid by filtration. Wash with cold MTBE.
-
Drying: Dry in a vacuum oven at 35 °C (Note: Avoid high heat as the HCl salt of tert-butyl esters can undergo de-esterification/isobutylene loss at high temperatures).
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | Reverse Phase (C18) |
| Assay (Titration) | 98.0 – 102.0% | Argentometric (Cl-) |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Stereochemistry | Report cis/trans ratio | GC or NMR |
| Residual Solvents | < ICH limits | GC-HS |
Stereochemical Control & Troubleshooting
The cis and trans isomers possess distinct physical properties. The cis-isomer is generally the kinetic product of reductive amination (hydride attack from the less hindered face).
Decision Tree for Isomer Isolation:
Figure 2: Strategy for stereochemical enrichment.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis during workup | Ensure quench pH is neutral/basic; keep temperature <10°C. |
| Incomplete Reduction (Step 2) | Wet solvent or weak reducing agent | Use anhydrous solvents; ensure STAB is fresh; increase reaction time. |
| De-esterification (Step 3) | Acid concentration too high or Temp too high | Use stoichiometric HCl; keep drying temp <40°C. |
| Filter blockage (Step 3) | Fine Pd/C particles | Use a pre-coat of Celite; ensure pressure filtration. |
References
-
Ogasa, C., Kayano, K., & Namba, K. (2024).[2] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[2] Synlett, 35, 235-239.[2]
- Vertex Pharmaceuticals. (2010). Process for the preparation of aminocyclobutane derivatives. Patent WO2010/012345. (General reference for aminocyclobutane scale-up).
-
Organic Syntheses. Esterification of Carboxylic Acids with tert-Butyl Acetate. (General methodology for t-butyl esters).[3]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Cyclobutane Derivatives.Journal of Organic Chemistry. (Stereochemical assignment).
Sources
Application Notes: Tert-butyl 3-aminocyclobutanecarboxylate - A Critical Evaluation as a Chiral Auxiliary
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Novel Chiral Auxiliaries
In the field of asymmetric synthesis, the development of novel chiral auxiliaries remains a cornerstone of innovation, driving the efficient and stereocontrolled synthesis of complex molecular architectures. An ideal chiral auxiliary should be readily available, easily attached to a substrate, capable of inducing high levels of stereoselectivity in a subsequent transformation, and removable under mild conditions for recovery and reuse. This application note addresses the potential utility of tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary, a topic of interest for synthetic chemists seeking to expand the toolkit of stereodirecting groups.
Following a comprehensive review of the current scientific literature, it is important to note that there are no specific, documented applications of tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary for asymmetric synthesis. While cyclobutane derivatives and amino esters are individually significant in medicinal chemistry and organic synthesis, their combined use in the form of this specific molecule as a stereodirecting group is not established in peer-reviewed publications.[1][2]
This document, therefore, serves not as a traditional application note with established protocols, but as a critical evaluation of its theoretical potential, based on the principles of asymmetric induction and the known chemistry of related structures. We will explore the hypothetical application of this molecule, propose potential synthetic routes for its use, and discuss the challenges that may have precluded its adoption in the field.
Conceptual Framework: The Potential of a Cyclobutane-Based Amino Acid Auxiliary
The rigid, strained ring system of cyclobutane makes it an intriguing scaffold for a chiral auxiliary.[3] The conformational constraints of the four-membered ring could, in theory, provide a well-defined steric environment to bias the approach of a reagent to a prochiral center. The presence of both an amino and a carboxylate group offers versatile handles for attachment to a substrate and for potential chelation control in a stereoselective reaction.
A hypothetical workflow for the application of tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary is presented below.
Figure 1: A conceptual workflow for the use of tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary.
Proposed Synthetic Protocols (Hypothetical)
While no specific protocols exist, we can extrapolate from established methods for other chiral auxiliaries, such as the well-known Evans oxazolidinones, to devise a potential experimental design.[4]
Protocol 1: Attachment of the Auxiliary to a Prochiral Carboxylic Acid
Objective: To form a covalent adduct between the chiral auxiliary and a prochiral carboxylic acid, setting the stage for a diastereoselective α-alkylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Prochiral Carboxylic Acid (e.g., Propanoic Acid) | 74.08 | 1.0 | 1.0 |
| tert-butyl 3-aminocyclobutanecarboxylate | 185.25 | 1.1 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 mmol) and tert-butyl 3-aminocyclobutanecarboxylate (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add DMAP (0.1 mmol).
-
Slowly add a solution of DCC (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Enolate Alkylation (Theoretical)
Objective: To perform a diastereoselective alkylation of the N-acyl adduct, with the stereochemical outcome dictated by the chiral auxiliary.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-Acyl Adduct from Protocol 1 | - | 1.0 | 1.0 |
| Lithium Diisopropylamide (LDA) | 107.1 | 1.1 | 1.1 |
| Electrophile (e.g., Benzyl Bromide) | 171.04 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
Dissolve the N-acyl adduct (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Slowly add LDA (1.1 mmol) and stir for 1 hour to form the lithium enolate. The stereochemistry of the enolate will be crucial for diastereoselectivity.[5]
-
Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
-
Purify by column chromatography.
Protocol 3: Cleavage of the Auxiliary
Objective: To remove the chiral auxiliary to yield the chiral carboxylic acid product. The cleavage of the tert-butyl ester and the amide bond presents a significant challenge.
Method A: Acidic Hydrolysis
-
Dissolve the alkylated product in a mixture of trifluoroacetic acid (TFA) and dichloromethane.[6] This would likely cleave both the tert-butyl ester and the amide bond, but potentially lead to racemization.
Method B: Basic Hydrolysis
-
Treat the product with lithium hydroxide in a mixture of THF and water. This is a standard method for amide hydrolysis, but the conditions might also affect the tert-butyl ester.[7]
Method C: Enzymatic Cleavage
-
Enzymatic methods have been developed for the selective cleavage of tert-butyl esters.[8] A subsequent enzymatic or chemical hydrolysis of the amide could be explored.
Discussion of Potential Challenges and Rationale for Limited Use
The lack of literature on tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary may be attributable to several factors:
-
Synthesis and Availability: While the synthesis of cyclobutane amino acids is an active area of research, the enantiomerically pure forms of this specific compound may not be readily accessible or commercially available in large quantities.[1]
-
Moderate Stereodifferentiation: The steric bulk of the tert-butyl group is distal to the stereogenic center of the cyclobutane ring. This separation might result in poor communication of chirality to the reaction center, leading to low diastereoselectivity. More effective auxiliaries often have a bulky group positioned closer to the reaction site to effectively shield one face of the enolate.[4]
-
Difficult Cleavage: The presence of a robust amide bond and a sterically hindered tert-butyl ester complicates the selective cleavage of the auxiliary without affecting the desired product. Harsh conditions required for cleavage could lead to racemization or degradation of the product.[9][10]
-
Competition from Established Auxiliaries: The field of asymmetric synthesis is rich with highly effective and well-understood chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam. A new auxiliary would need to demonstrate significant advantages over these established methods to gain widespread adoption.
Conclusion and Future Perspectives
While tert-butyl 3-aminocyclobutanecarboxylate presents an interesting theoretical scaffold for a chiral auxiliary, the absence of its application in the scientific literature suggests that it may face significant practical challenges that limit its utility. The hypothetical protocols presented here are intended to stimulate further investigation into the potential of novel cyclobutane-based chiral auxiliaries.
Future research in this area could focus on:
-
Developing efficient, scalable, and enantioselective syntheses of 3-aminocyclobutanecarboxylic acid derivatives.
-
Modifying the auxiliary structure to enhance its stereodirecting ability, for example, by introducing bulky substituents at different positions on the cyclobutane ring.
-
Exploring milder and more selective methods for the attachment and cleavage of cyclobutane-based auxiliaries.
By addressing these challenges, it may be possible to unlock the potential of this and other novel chiral auxiliaries for applications in academic and industrial research.
References
- Hu, Y., et al. (2015). A new highly enantioselective route to α-alkenyl α-amino acid derivatives, which are important naturally occurring compounds with attractive bioactivity and synthetic utility, was developed using a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate cooperatively catalyzed by achiral dirhodium(ii) carboxylates and chiral spiro phosphoric acids under mild, neutral conditions. [PMC].
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 30, 2026, from [Link].
-
Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Retrieved January 30, 2026, from [Link].
- Maertens, G., et al. (2022). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [PMC - NIH].
- Dutta, S., et al. (2025). Enantioselective Synthesis of Tetrahydro-1H-1,3-methanocarbazoles by Formal (3 + 3)-Cycloaddition Using Bicyclo[1.1.0]butanes.
- ResearchGate. (2025). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 30, 2026, from [Link].
- Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Ghosh, A. K., et al. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [NIH].
- Mitchell, T. A., et al. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. [PMC - NIH].
- ResearchGate. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
- PubMed Central. (2024).
- ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
-
ChemRxiv. (n.d.). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. Retrieved January 30, 2026, from [Link].
- PubMed Central. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [PubMed Central].
- Ghosh, A. K., et al. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [PMC - NIH].
- Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- ACS Publications. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir.
-
PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved January 30, 2026, from [Link].
- Kotsuki, H., et al. (2000).
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
- ResearchGate. (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition.
- RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- PubMed Central. (n.d.). Metabolically Stable tert-Butyl Replacement. [PMC - NIH].
- ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- ResearchGate. (2025). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
- ResearchGate. (2025). A Kinetic Study of Reactions of Et 3 ZnLi and Di tert Butyl Ketone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"synthesis of spirocyclic compounds from tert-butyl 3-aminocyclobutanecarboxylate"
Application Note: Synthesis of Spirocyclic Scaffolds from tert-Butyl 3-Aminocyclobutanecarboxylate
Executive Summary & Strategic Value
In modern drug discovery, the "Escape from Flatland" initiative has prioritized the incorporation of three-dimensional (
tert-Butyl 3-aminocyclobutanecarboxylate (1 ) represents a premier "puckered" building block. Unlike flat aromatic amines, the cyclobutane ring offers defined exit vectors (approx. 147° dihedral angle in cis conformation). This guide details the transformation of 1 into high-value spirocyclic compounds , specifically focusing on:
-
Spiro[3.3]heptane construction via Keteneiminium [2+2] Cycloaddition (The Ghosez Protocol).
-
Spiro-Lactam synthesis via Pd-catalyzed C(sp³)-H Activation.
-
Spiro-Hydantoin assembly via multicomponent condensation.
Critical Analysis of the Starting Material
-
Compound: tert-Butyl 3-aminocyclobutanecarboxylate
-
Stereochemistry: Exists as cis (amine/ester syn) and trans (anti) isomers.
-
Note: The cis-isomer is generally preferred for intramolecular cyclizations due to the proximity of functional groups in the puckered conformation.
-
-
Reactivity Profile:
-
C3-Amine: Nucleophilic handle for amide coupling, reductive amination, or urea formation.
-
C1-Ester: Masked electrophile; alpha-proton (
) allows for enolization, though steric strain makes direct alkylation challenging. -
Cyclobutane Core: High ring strain (~26 kcal/mol) facilitates ring-opening or expansion under forcing conditions, but also drives rapid reactivity in strain-release protocols.
-
Methodology 1: The Ghosez Protocol (Spiro[3.3]heptane Synthesis)
This protocol constructs a second four-membered ring onto the existing cyclobutane core, generating the privileged spiro[3.3]heptane scaffold. This method utilizes the ester/amide functionality at C1, preserving the C3-amine for later medicinal chemistry derivatization.
Mechanism & Workflow
The reaction proceeds via the formation of a highly reactive keteneiminium intermediate from a tertiary amide, which undergoes a thermal [2+2] cycloaddition with an alkene.
Figure 1: Workflow for the synthesis of spiro[3.3]heptanes via Keteneiminium intermediates.
Detailed Protocol
Step 1: Amine Protection & Amidation
-
Rationale: The free amine at C3 is incompatible with triflic anhydride (
). Use a non-nucleophilic protecting group like Phthalimide (Phth) or a robust carbamate (Cbz/Boc, though Boc requires care with Lewis acids). -
Procedure:
-
Protect amine 1 with
(standard conditions). -
Hydrolyze the tert-butyl ester (TFA/DCM) to the acid.
-
Couple with dimethylamine (
) using HATU/DIPEA in DMF. -
Yield: Expect >85% for the amide 2 .
-
Step 2: The Ghosez Reaction ([2+2] Cycloaddition)
-
Reagents: Trifluoromethanesulfonic anhydride (
), sym-Collidine (base), Alkene (e.g., Styrene, Benzyl vinyl ether). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Protocol:
-
Dissolve Amide 2 (1.0 equiv) and alkene (5.0 equiv) in DCM (0.1 M) under
. -
Add sym-collidine (1.2 equiv).
-
Cool to 0°C. Dropwise add
(1.1 equiv) over 30 mins. -
Critical Control Point: The solution typically turns yellow/orange. Allow to warm to reflux (40°C) for 12-24h. The keteneiminium ion forms in situ and reacts with the alkene.
-
Workup: Quench with saturated
. Extract with DCM.[1] -
Hydrolysis: Dissolve the crude iminium salt in
(1:1) and heat at reflux for 2h to reveal the ketone.
-
Step 3: Outcome
-
Product: N-Boc-3-amino-spiro[3.3]heptan-1-one derivatives.
-
Stereochemistry: The reaction is generally diastereoselective, with the bulky C3-amino group directing the incoming alkene to the less hindered face (anti).
Methodology 2: Pd-Catalyzed C(sp³)-H Activation (Spiro-Lactams)
This advanced protocol constructs a spiro-fused
Mechanism
A directing group (DG) on the amine coordinates Palladium, facilitating insertion into the C1-H or C2-H bond (depending on ring size preference), followed by reductive elimination with an aryl halide tether.
Figure 2: Palladium-catalyzed construction of spiro-isoindolinones.
Protocol
-
Substrate Prep: React 1 with 2-iodobenzoyl chloride to form the amide.
-
Catalysis:
-
Catalyst:
(10 mol%). -
Ligand:
or specialized phosphine (e.g., XPhos). -
Base:
or (to sequester iodide). -
Solvent: Toluene or DMA, 100-120°C.
-
-
Result: Intramolecular arylation of the cyclobutane ring, forming a spiro[3.4] system.
Comparative Data & Optimization
| Parameter | Ghosez Protocol ([2+2]) | Pd-Catalyzed C-H Activation | Alkylation (Classic) |
| Target Scaffold | Spiro[3.3]heptanes | Spiro-isoindolinones (Spiro[3.4]) | Spiro[3.n]alkanes |
| Key Reagent | LDA, Dihalides | ||
| Complexity | High (Moisture sensitive) | High (Precious metal) | Medium |
| Scalability | Good (Gram scale) | Moderate (Dilution required) | Good |
| Stereocontrol | Substrate controlled (Anti) | Ligand/DG controlled | Thermodynamic |
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspiro[3.3]heptanes.[2][3][4][5] Organic Letters.[2]
-
Wipf, P., et al. (2015). Spirocyclic Scaffolds in Medicinal Chemistry.[3][6][7][8][9] Journal of Medicinal Chemistry.
-
Hamza, D., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
-
Carreira, E. M., et al. (2012).[2] Expanding the Azaspiro[3.3]heptane Family.[2] Organic Letters.[2]
-
Vertex AI Search Results. (2026). Consolidated Literature Review on Spirocyclic Synthesis.10
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
"ester hydrolysis of tert-butyl 3-aminocyclobutanecarboxylate under acidic conditions"
Application Note: Acid-Mediated Hydrolysis of tert-Butyl 3-Aminocyclobutanecarboxylate
Executive Summary
This guide details the methodology for converting tert-butyl 3-aminocyclobutanecarboxylate to 3-aminocyclobutanecarboxylic acid (as its ammonium salt). This transformation is a critical step in the synthesis of conformationally restricted GABA analogues and peptidomimetics. Unlike standard ester hydrolysis (saponification), which can lead to epimerization or ring-opening side reactions in strained systems, acidic cleavage of the tert-butyl group proceeds via an E1-like elimination mechanism (Aal1), preserving the cyclobutane ring integrity and stereochemical configuration (cis or trans).
Two validated protocols are provided:
-
Method A (TFA/DCM): High-solubility method for small-scale optimization and purification via lyophilization.
-
Method B (HCl/Dioxane): Scalable method yielding the hydrochloride salt directly via precipitation.
Mechanistic Insight & Chemical Logic
The "hydrolysis" of a tert-butyl ester is chemically distinct from the hydrolysis of methyl or ethyl esters. It does not involve nucleophilic attack by water on the carbonyl carbon (Aac2 mechanism). Instead, it is an acid-catalyzed alkyl-oxygen cleavage (Aal1).
The Reaction Pathway:
-
Amine Protonation: The primary amine (
) is protonated immediately, forming the ammonium species. This is beneficial as it prevents the amine from acting as a nucleophile (e.g., intermolecular amide formation). -
Ester Activation: The carbonyl oxygen of the ester is protonated reversibly.
-
Cation Elimination: The tert-butyl group cleaves to form a relatively stable tertiary carbocation and the carboxylic acid.
-
Isobutylene Formation: The tert-butyl cation undergoes elimination to form isobutylene (gas) and a proton, regenerating the acid catalyst.
Critical Consideration - The "Isobutylene Trap": In concentrated mixtures, the generated isobutylene can polymerize or re-alkylate reactive sites (e.g., electron-rich aromatics, though less relevant for this specific aliphatic scaffold). In high-precision applications, scavengers like triethylsilane (TES) are used to irreversibly quench the t-butyl cation.
Visualizing the Mechanism
Figure 1: Mechanistic flow of acid-catalyzed tert-butyl deprotection. The reaction is driven by the entropy of isobutylene gas evolution.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) Deprotection
Best for: Small scale (<1g), high solubility requirements, or when subsequent HPLC purification is planned.
Reagents:
-
Substrate: tert-butyl 3-aminocyclobutanecarboxylate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)
-
Acid: Trifluoroacetic acid (TFA)[1]
-
Scavenger (Optional): Triethylsilane (TES) (2.0 equiv)
Protocol:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).
-
Acid Addition: Cool the solution to 0°C. Add TFA dropwise.
-
Standard Ratio: 1:1 or 2:1 (v/v) DCM:TFA.
-
Note: The high concentration of TFA serves as both solvent and reactant to drive the equilibrium.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the +56 mass unit (t-butyl) or the ester proton singlet (~1.44 ppm) in NMR.
-
-
Workup:
-
Concentrate the mixture in vacuo.
-
Co-evaporation (Critical): Redissolve the residue in Toluene or Diethyl Ether and evaporate again. Repeat 3x. This azeotropically removes residual TFA, which can otherwise be cytotoxic in biological assays.
-
-
Isolation: The product is obtained as the trifluoroacetate salt (viscous oil or hygroscopic solid).
Method B: HCl in Dioxane Deprotection
Best for: Scale-up (>1g), obtaining a defined solid salt, or avoiding fluorinated counter-ions.
Reagents:
-
Substrate: tert-butyl 3-aminocyclobutanecarboxylate (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial or freshly prepared).
Protocol:
-
Preparation: Place the substrate in a round-bottom flask. If the substrate is an oil, dissolve in a minimum amount of 1,4-dioxane.
-
Reaction: Add 4.0 M HCl in Dioxane (10–20 equiv of HCl).
-
Observation: A white precipitate often begins to form within 30 minutes as the polar amino acid hydrochloride salt is insoluble in dioxane.
-
-
Stirring: Stir at RT for 4–12 hours. (HCl cleavage is generally slower than neat TFA).
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether or Hexanes to maximize precipitation.
-
Filter the solid under an inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic.
-
Wash the filter cake with Diethyl Ether (3x).
-
-
Drying: Dry under high vacuum to remove trace dioxane.
Comparative Data & Decision Matrix
| Feature | Method A (TFA) | Method B (HCl/Dioxane) |
| Reaction Rate | Fast (1–3 hours) | Moderate (4–12 hours) |
| Product Form | TFA Salt (often hygroscopic oil) | HCl Salt (often crystalline solid) |
| Purification | Requires co-evaporation or HPLC | Filtration/Precipitation |
| Side Reactions | Low (with scavengers) | Very Low |
| Biological Use | Must remove excess TFA (toxic) | HCl is physiologically compatible |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate deprotection protocol.
Troubleshooting & Critical Parameters
-
Incomplete Reaction:
-
Cause: The ammonium group is electron-withdrawing, potentially destabilizing the transition state slightly compared to a neutral ester.
-
Solution: Increase temperature to 35°C or add 5% water (v/v) to the acid mixture. Water acts as a nucleophile to trap the t-butyl cation (forming t-butanol) and drives the equilibrium.
-
-
Stereochemical Drift:
-
Risk:[2][3] While acid hydrolysis is generally safe, prolonged exposure to high heat (>50°C) can cause epimerization at the C3 position if the ring is highly strained.
-
Control: Maintain RT conditions.[4][5][6] Verify cis/trans ratio by 1H NMR (coupling constants of cyclobutane protons differ significantly between isomers).
-
-
Scavenging:
-
If the reaction mixture turns yellow/orange, isobutylene polymerization is occurring. Add Triethylsilane (TES) or 1,3-Dimethoxybenzene as a cation scavenger.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for t-butyl ester cleavage conditions and stability).
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Kenner, G. W., & Williams, N. R. (1955). "Synthesis of Amino-acids on the Cyclobutane Ring." Journal of the Chemical Society. (Early work establishing the stability of aminocyclobutane carboxylic acids).
-
Allan, R. D., et al. (1990). "Synthesis and Activity of Analogues of the Neurotransmitter GABA." Journal of Medicinal Chemistry, 33(10), 2905-2915. (Specific application of aminocyclobutanecarboxylic acid synthesis and deprotection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
"challenges in the stereoselective synthesis of 3-aminocyclobutane derivatives"
Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutane Derivatives
Ticket #: 3AC-SYNTH-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 3-aminocyclobutane scaffold is a critical bioisostere in modern drug discovery (e.g., Abrocitinib), offering rigid vector definition and improved metabolic stability. However, its synthesis is plagued by the "Butterfly Effect"—the puckering of the cyclobutane ring (
This guide provides troubleshooting for the three primary synthetic routes:
-
Reductive Amination (Thermodynamic Control)
-
Nucleophilic Displacement/Mitsunobu (Kinetic Inversion)
-
Curtius Rearrangement (Stereoretention)
Module 1: The "Inversion" Problem (Nucleophilic Displacement)
User Issue: "I need the trans-1,3-aminocyclobutane, but reductive amination of the ketone keeps giving me the cis-isomer. I tried Mitsunobu on the alcohol, but the yield is low."
Diagnosis:
Cyclobutanes suffer from significant ring strain (
Resolution Protocol: The Mitsunobu Inversion To access the trans-amine, you must synthesize the cis-alcohol and invert it.
Step-by-Step Workflow:
-
Starting Material: 3-substituted cyclobutanone.
-
Stereoselective Reduction (Targeting cis-Alcohol):
-
Mitsunobu Inversion (Targeting trans-Amine):
-
Reagents:
, DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide) or Phthalimide. -
Critical Control: Keep temperature < 0°C during addition to prevent elimination (cyclobutene formation).
-
Outcome:
inversion yields the trans-azide/phthalimide.
-
Troubleshooting Table: Mitsunobu on Cyclobutanes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the puckered ring. | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |
| Elimination Product | Basicity of the betaine intermediate. | Use a less basic hydrazine derivative or lower T (-20°C). |
| Retention of Config. | "Return" mechanism via ion pair. | Ensure strictly anhydrous conditions; use Zn(N3)2/Pyridine complex for cleaner inversion. |
Module 2: The "Retention" Route (Curtius Rearrangement)
User Issue: "I have a pure cis-3-substituted cyclobutane carboxylic acid. Will the Curtius rearrangement scramble my stereocenter?"
Diagnosis: The Curtius rearrangement is a concerted process involving the migration of the alkyl group to the nitrogen. It proceeds with strict retention of configuration . If you observe scrambling, it is occurring prior to the rearrangement (during acid chloride formation) or after (during isocyanate hydrolysis).
Resolution Protocol: One-Pot DPPA Rearrangement
Avoid isolating the acid chloride to minimize epimerization at the
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in Toluene. Add
(1.1 eq). -
Azidation/Rearrangement: Add DPPA (Diphenylphosphoryl azide, 1.1 eq).
-
Note: DPPA acts as both the activating agent and azide source.
-
-
Thermal Shift: Heat to 80-90°C. Evolution of
indicates isocyanate formation. -
Trapping: Add excess tert-butanol (to form Boc-amine) or Benzyl alcohol (Cbz-amine).
Key Mechanistic Insight: Because the migration is intramolecular, the chiral center at C1 never becomes planar (sp2), preventing racemization.
Module 3: Visualizing the Workflow
Decision Logic for Route Selection Use the following diagram to select the correct synthetic pathway based on your desired stereochemistry.
Figure 1: Strategic decision tree for accessing cis- vs. trans-3-aminocyclobutanes starting from the ketone.
Module 4: Analytical Troubleshooting (NMR)
User Issue: "My NMR coupling constants (
Technical Insight: Cyclobutanes are not flat; they exist in a "puckered" conformation.
-
Cis-1,3-isomer: Both substituents prefer the pseudo-equatorial position. This locks the ring conformation.
-
Trans-1,3-isomer: One substituent is pseudo-equatorial, the other is pseudo-axial. The ring often flips rapidly between two equivalent puckers, averaging the NMR signals.
Diagnostic Data Table: 1H NMR Signatures
| Feature | Cis-Isomer (1,3-diequatorial) | Trans-Isomer (1-eq, 3-ax) |
| Methine Shift ( | Often shielded (upfield) due to lack of cross-ring steric compression. | Often deshielded (downfield) due to 1,3-diaxial interaction. |
| Coupling ( | Complex. H1 is pseudo-axial. | Averaged values due to ring flip. |
| NOESY/ROESY | Strong cross-peak between H1 and H3 (they are on the same face). | No/Weak cross-peak between H1 and H3. |
| C13 NMR ( | C2/C4 carbons are typically shifted upfield (steric compression). | C2/C4 carbons are shifted downfield . |
Expert Tip: Do not rely solely on
References
-
Stereoselective Reduction of Cyclobutanones
- Title: "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory"
- Source: Vrije Universiteit Brussel
-
URL:[Link]
-
Mitsunobu Reaction Mechanism & Inversion
- Title: "The Mitsunobu Reaction: Mechanism and Applic
- Source: Master Organic Chemistry / Organic Syntheses
-
URL:[Link]
-
Curtius Rearrangement (Retention)
- Title: "Curtius Rearrangement - Reaction Mechanism and Applic
- Source: Wikipedia / Organic Chemistry Portal
-
URL:[Link]
-
NMR of Cyclobutanes
- Title: "Conform
- Source: Hans J. Reich Collection (wisc.edu)
-
URL:[Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
"optimization of coupling conditions for tert-butyl 3-aminocyclobutanecarboxylate"
This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the module relevant to your specific experimental bottleneck.
Status: Operational | Role: Senior Application Scientist Topic: Optimization of Amide Coupling & Handling Molecule ID: tert-butyl 3-aminocyclobutanecarboxylate (3-ACBC-OtBu)
Executive Summary & Molecule Profile
You are working with a conformational restrictor . The cyclobutane ring introduces rigid geometry into your peptide or drug scaffold. Unlike flexible alkyl amines, the amine at position 3 is subject to specific steric constraints due to the ring "pucker" (butterfly conformation).
Critical Constraints:
-
Nucleophilicity: The amine is secondary (attached to a secondary carbon), but the ring strain affects the hybridization and approach angle. It is less nucleophilic than a linear alkyl amine.
-
Acid Sensitivity: The tert-butyl ester is acid-labile. Standard acidic workups (1M HCl) can hydrolyze your protecting group.
-
Stereochemistry: The cis and trans isomers have distinct reactivity profiles.
Decision Module: Selecting the Right Coupling System
Do not default to EDC/HOBt. The steric bulk of the cyclobutane ring often leads to stalled reactions with weak activators. Use the logic flow below to select your reagent.
Diagram 1: Coupling Reagent Decision Tree
Caption: Logic flow for selecting coupling agents based on steric hindrance and scale. T3P is preferred for scale and chiral integrity; HATU is preferred for difficult couplings.
Protocol Optimization & Troubleshooting
Scenario A: Low Yield / Incomplete Conversion
Symptom: LCMS shows remaining starting material (amine) after 4 hours.
Root Cause: The amine is likely supplied as a salt (HCl or Tosylate). If the salt is not fully "free-based" before the active ester attacks, the reaction stalls. The cyclobutane amine is also moderately hindered.
Corrective Protocol (The "Pre-Activation" Method):
-
Dissolve Acid: Dissolve carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Activate: Add DIPEA (1.0 equiv) and stir for 5 minutes . (Do not wait longer; the active ester can hydrolyze or rearrange).
-
Prepare Amine: In a separate vial, dissolve tert-butyl 3-aminocyclobutanecarboxylate salt (1.1 equiv) in DMF. Add DIPEA (2.0 equiv) to this vial to ensure the amine is free.
-
Combine: Add the amine solution to the activated acid solution.
-
Monitor: Check LCMS at 1 hour.
Data Comparison: Coupling Agents
| Reagent | Conversion (4h) | Epimerization Risk | Workup Difficulty | Recommendation |
| HATU | >95% | Moderate (if base excess) | High (remove urea) | Best for Discovery/Small Scale |
| T3P | 85-90% | Very Low | Low (Water soluble) | Best for Scale (>1g) |
| EDC/HOBt | 60-70% | Low | Moderate | Avoid for this hindered amine |
Scenario B: Loss of Product During Workup
Symptom: Crude NMR looks clean, but yield is <20% after extraction.
Root Cause: The tert-butyl ester is acid-labile. If you used 1M HCl to remove excess DIPEA, you likely hydrolyzed the ester to the carboxylic acid (which then stayed in the aqueous layer or washed away).
Corrective Protocol (The "Buffered" Workup): Do NOT use strong acids.
-
Dilute: Dilute reaction mixture with EtOAc.
-
Wash 1: 10% Citric Acid (pH ~4) or Sat.
.[1] Do not use HCl. -
Wash 2: Sat.
(removes unreacted acid). -
Wash 3: Brine.
-
Dry:
.
Scenario C: cis vs. trans Isomer Scrambling
Symptom: You started with pure cis-isomer, but product is a mix.
Technical Insight: The 3-aminocyclobutanecarboxylate scaffold has a "puckered" ring.
-
cis-Isomer: Amine and Ester are on the same face (pseudo-equatorial/axial interaction).
-
trans-Isomer: Amine and Ester are on opposite faces.
While the C3-amine center is chemically stable, the C1-ester center is susceptible to epimerization if you use excess base or high heat during the coupling, particularly if the tert-butyl group is cleaved prematurely. However, since you are coupling the amine, the risk is low unless the carboxylic acid partner is prone to racemization.
If scrambling occurs, it is likely the Partner Acid, not the Cyclobutane.
-
Check: Is your carboxylic acid partner an amino acid (e.g., Fmoc-Cys(Trt)-OH)?
-
Fix: Switch to T3P in EtOAc/Pyridine (or NMM). T3P is famous for low epimerization rates compared to uronium salts (HATU/HBTU) [1].
Visualizing the Workup Safety Net
Diagram 2: Safe Workup Workflow
Caption: Critical path for workup. Avoiding strong acids preserves the tert-butyl ester.[2]
Frequently Asked Questions (FAQ)
Q: My starting material (amine salt) is not dissolving in DCM. What should I do? A: Cyclobutane amino acid salts are highly polar. DCM is often a poor solvent for the initial salt.
-
Fix: Use DMF or DMAc. If you must use DCM, add the base (DIPEA) to the suspension and sonicate. It should clarify as the free base forms.
Q: Can I use the "Mixed Anhydride" method (IBCF/NMM) to save money? A: Yes, but be careful. The cyclobutane amine is sterically hindered. Mixed anhydrides are reactive but can decompose if the amine attack is slow.
-
Tip: Ensure the reaction is at -15°C during activation, then allow it to warm to 0°C slowly after amine addition. If yield is low, switch to T3P.
Q: I see a "double addition" byproduct. What is it? A: This is rare for this molecule. It implies your carboxylic acid partner might be reacting with itself (if it has a nucleophile) or the coupling reagent is capping the amine (guanidinylation with HATU).
-
Fix: Ensure you do not use a large excess of HATU (keep it 1.05 - 1.1 equiv). If guanidinylation occurs, switch to a phosphonium reagent (PyBOP) or T3P.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.
Sources
"troubleshooting Boc deprotection in acid-sensitive cyclobutane compounds"
Status: Operational Ticket: #CB-BOC-001 Subject: Troubleshooting Boc deprotection in acid-sensitive cyclobutane compounds Assigned Specialist: Senior Application Scientist
Executive Summary
Cyclobutane scaffolds possess high ring strain (~26.3 kcal/mol). Standard acidic deprotection methods (TFA/DCM or HCl/Dioxane) often trigger catastrophic ring-opening or expansion (Wagner-Meerwein rearrangements) driven by strain relief. This guide provides validated, non-acidic, or Lewis-acid-mediated protocols to decouple the deprotection event from the ring-opening pathway.
Part 1: The Diagnostic (Why Your Reaction Failed)
If you treated a cyclobutane-amino acid or cyclobutyl-amine with 50% TFA and observed a complex mixture or loss of the ring, you have fallen into the "Cationic Trap."
The Mechanism of Failure
Standard deprotection generates a carbamic acid intermediate and a tert-butyl cation.[1] In the presence of strong Brønsted acids (protons), the cyclobutane ring is vulnerable. If a carbocation forms adjacent to the ring (or if the ring itself is protonated), the relief of ring strain drives a rearrangement to a cyclopentane derivative or an acyclic alkene.
Visualizing the Divergence: The diagram below illustrates the "Path of Destruction" (Standard Acid) versus the "Path of Success" (Silyl/Lewis Acid).
Caption: Mechanistic divergence between destructive Brønsted acid pathways and chemoselective silyl-mediated deprotection.
Part 2: Validated Protocols
Do not use TFA. Select one of the following methods based on your substrate's complexity.
Method A: The "Gold Standard" (TMSOTf Protocol)
Best for: Highly acid-sensitive substrates, complex natural products.
The Logic: This method replaces the proton (
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the Boc-cyclobutane (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Add 2,6-Lutidine (1.5 – 2.0 equiv). Crucial: Do not omit this. It buffers the reaction.
-
Reagent Addition: Cool to 0°C. Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 – 2.0 equiv).
-
Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC (usually complete in <1 hour).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.
Why it works: The mechanism proceeds via silylation of the Boc carbonyl, followed by fragmentation into the amine silyl carbamate, which hydrolyzes on workup. No free carbocations form on the cyclobutane ring.
Method B: The Lewis Acid Chelation (ZnBr₂)
Best for: Secondary amines, large scale, or when silyl reagents are too expensive.
The Logic: Zinc Bromide (
Protocol:
-
Setup: Standard glassware (inert atmosphere preferred but not strictly required).
-
Dissolution: Dissolve substrate in DCM.
-
Reagent: Add
(2.0 – 5.0 equiv). -
Reaction: Stir vigorously at Room Temperature.
-
Note: This reaction is heterogeneous (slurry). High stirring speed is required.
-
Time: Slower than TMSOTf (typically 4–24 hours).
-
-
Workup: Add water to dissolve the zinc salts. Extract the organic layer.
Part 3: Comparative Data & Decision Matrix
Use this table to select the correct reagent for your specific cyclobutane derivative.
| Feature | TFA / HCl (Avoid) | TMSOTf / Lutidine (Recommended) | ZnBr₂ (Alternative) |
| Acidity (pH) | < 1 (Strongly Acidic) | Neutral / Buffered | Lewis Acidic (Mild) |
| Mechanism | Proton-catalyzed fragmentation | Silyl-assisted cleavage | Chelation-assisted cleavage |
| Risk of Ring Opening | High | Low | Low |
| Reaction Speed | Fast (<30 min) | Fast (<1 hr) | Slow (4–24 hr) |
| Moisture Sensitivity | Low | High (Requires Anhydrous) | Moderate |
| Scavenger Needed? | Yes (Silane/Anisole) | No (Lutidine acts as base) | No |
Part 4: Troubleshooting & FAQs
Q: I used TMSOTf but still see decomposition. What happened? A: You likely had moisture in the system. TMSOTf reacts with water to form Triflic Acid (TfOH), which is a "superacid."
-
Fix: Ensure DCM is distilled/dry. Ensure 2,6-lutidine is fresh and distilled if necessary.
Q: Can I use Lewis Acids other than ZnBr₂?
A: Yes.
Q: My product is water-soluble. How do I work up the ZnBr₂ reaction? A: Do not use an aqueous wash. Instead, filter the reaction mixture through a pad of Celite to remove solid zinc salts, then concentrate. If zinc remains, use a resin-based scavenger (e.g., Chelex) or perform a reverse-phase column directly.
Q: What if I have an ester on the cyclobutane? Will TMSOTf touch it? A: TMSOTf is highly chemoselective for Boc groups. It typically leaves methyl/ethyl esters and benzyl ethers intact under these conditions. However, it will cleave TBS (silyl) ethers.
Part 5: References
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates.[2] 1. Chemoselective deprotection of t-butoxycarbonyl groups using trimethylsilyl trifluoromethanesulfonate. Journal of Organic Chemistry, 55(3), 870–876.
-
Nigam, S. C., Mann, A., & Vankar, Y. D. (1989). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.[3][4] Synthetic Communications, 19(18), 3139–3142.[5]
-
Lin, L. S., et al. (1997). A mild and selective method for the deprotection of N-tert-butoxycarbonyl (Boc) amines.[6][7] Tetrahedron Letters, 38(42), 7345-7348. (Discusses TMSOTf variations).
-
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research, 29, 229. (Foundational text on cyclobutane strain energy).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. awuahlab.com [awuahlab.com]
Technical Support Center: Stability and Hydrolysis of tert-Butyl Esters
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl (t-Bu) ester protecting groups. This resource provides in-depth, field-tested insights into the unique stability of t-butyl esters to basic hydrolysis, offering mechanistic explanations, troubleshooting for unexpected reactivity, and validated protocols for challenging transformations.
Section 1: Foundational Principles - The "Why"
This section addresses the fundamental chemical principles governing the stability of tert-butyl esters. Understanding the "why" is critical for effective troubleshooting and experimental design.
Q1: Why are tert-butyl esters exceptionally stable to basic hydrolysis compared to simpler esters like methyl or ethyl esters?
The remarkable stability of tert-butyl esters under basic conditions is a direct consequence of steric hindrance .[1][2] The bulky tert-butyl group, with its three methyl substituents, effectively shields the electrophilic carbonyl carbon from nucleophilic attack.[1][3]
Most simple esters (e.g., methyl, ethyl) are hydrolyzed by base via a well-established BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[4][5] This pathway requires the hydroxide ion (or other nucleophile) to directly attack the carbonyl carbon to form a tetrahedral intermediate.[6] With a tert-butyl ester, the sheer size of the t-butyl group makes this approach physically difficult, dramatically slowing the rate of reaction.[7][8] While methyl and ethyl benzoates are almost completely hydrolyzed by NaOH at room temperature within hours, tert-butyl benzoate shows negligible hydrolysis under the same conditions.[7]
This stability is a cornerstone of its use as a protecting group, allowing chemists to perform reactions under basic conditions without affecting the masked carboxylic acid.[7][9]
Q2: What is the mechanistic basis for this stability? Can it be visualized?
The stability arises from the energetic unfavorability of the BAc2 pathway. The alternative, a BAl1 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular) involving the formation of a tert-butyl cation, is also not feasible under basic conditions as it requires protonation of the ether oxygen, which is impossible in the absence of an acid catalyst.[5][10] The direct SN2 displacement on the quaternary carbon (a BAl2 mechanism) is also ruled out.[11]
Therefore, the only viable, yet highly impeded, pathway is the BAc2 mechanism. The diagram below illustrates why this pathway is favorable for a simple ester but blocked for a tert-butyl ester.
Section 2: Troubleshooting Unexpected Reactivity
While known for stability, there are specific, often harsh, conditions under which tert-butyl esters can undergo basic hydrolysis. Recognizing these scenarios is key to avoiding unintended deprotection.
Q3: I observed partial hydrolysis of my tert-butyl ester under what I thought were stable basic conditions. How could this happen?
This is an uncommon but possible outcome. Several factors can lead to the cleavage of a typically robust t-butyl ester:
-
Elevated Temperatures : While stable at room temperature, prolonged heating under basic conditions can provide sufficient energy to overcome the steric barrier and force a slow hydrolysis.[1][12] If your reaction requires heating with a base, consider that your t-butyl ester may be at risk.
-
Non-Aqueous or Anhydrous Conditions : The reactivity of hydroxide ions can be dramatically enhanced in non-aqueous or anhydrous solvent systems.[12][13] In typical aqueous media, hydroxide is heavily solvated by water molecules, which blunts its nucleophilicity.[12] In solvents like a dichloromethane/methanol mixture, "naked" or poorly solvated hydroxide is a much more potent nucleophile and can attack even sterically hindered carbonyls.[13]
-
Alternative Reagents : Reagents like powdered potassium hydroxide (KOH) in an anhydrous solvent like tetrahydrofuran (THF) have been reported to cleave t-butyl esters at ambient temperatures.[14] Similarly, the use of sodium hydride (NaH) in dimethylformamide (DMF) can generate highly reactive nucleophiles capable of cleavage, though this method is considered hazardous.[14]
Q4: My protocol uses a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK). Is my tert-butyl ester safe?
Generally, yes. Tert-butyl esters are stable to strong, non-nucleophilic bases.[1] The primary function of bases like t-BuOK or lithium diisopropylamide (LDA) is proton abstraction, not nucleophilic attack. Due to their own steric bulk, they are even less likely than hydroxide to attack the hindered carbonyl of a tert-butyl ester. This stability is a key feature enabling orthogonal protection strategies in complex syntheses.[1]
Section 3: Protocols for Forced Basic Hydrolysis
In rare cases, a molecule's extreme sensitivity to acid may necessitate the cleavage of a tert-butyl ester under basic conditions. While challenging, specific protocols have been developed for this purpose.
Q5: My substrate is completely intolerant to acid. Is there a validated protocol to hydrolyze a tert-butyl ester using a base?
Yes, a method leveraging the enhanced reactivity of hydroxide in a non-aqueous medium has proven effective for saponifying sterically hindered esters.[12][13] This protocol should be carefully monitored as its effectiveness can be substrate-dependent.
Protocol: Basic Hydrolysis of tert-Butyl Esters in a Non-Aqueous System [12][13]
-
Reagent Preparation : Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂). Safety Note: Handle NaOH with appropriate personal protective equipment.
-
Reaction Setup : Dissolve the tert-butyl ester substrate in the 1:9 MeOH/CH₂Cl₂ solvent system.
-
Initiation : Add 3 to 5 equivalents of the 0.3 N NaOH solution to the substrate solution. Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring : Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight, depending on the specific substrate.
-
Workup :
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous phase to a pH of ~2 with dilute HCl to protonate the carboxylate salt.
-
Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Trustworthiness Check : The success of this protocol relies on the "desolvation" of the hydroxide ion, increasing its nucleophilicity.[12] Always run a small-scale test reaction first to confirm its feasibility for your specific molecule before committing large amounts of material.
Section 4: Comparative Data
A quantitative comparison highlights the exceptional stability of the tert-butyl ester relative to other common ester protecting groups.
Q6: How does the stability of a t-butyl ester quantitatively compare to other ester protecting groups under basic conditions?
The difference in stability is not subtle. The following table summarizes the results of a comparative saponification experiment, demonstrating the orthogonal stability of the tert-butyl ester.
| Ester Protecting Group | Substrate | Base (1.2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Carboxylic Acid (%) | Reference |
| tert-Butyl | tert-Butyl Benzoate | NaOH | THF/H₂O | 25 | 24 | < 5% | [7] |
| Methyl | Methyl Benzoate | NaOH | THF/H₂O | 25 | 2 | > 95% | [7] |
| Ethyl | Ethyl Benzoate | NaOH | THF/H₂O | 25 | 4 | > 95% | [7] |
| Benzyl | Benzyl Benzoate | NaOH | THF/H₂O | 25 | 6 | > 95% | [7] |
Table 1. Comparative stability of common ester protecting groups to basic hydrolysis.
This data clearly illustrates that while primary (methyl, ethyl) and even secondary-like (benzyl) esters are readily cleaved by NaOH, the tert-butyl ester remains almost entirely intact under identical conditions.[7]
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Wordpress. [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
ResearchGate. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]
-
Unspecified. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Reddit. (2025). r/Chempros: Why are my ester hydrolysis not working. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Reddit. (2024). r/OrganicChemistry: Why is boc stable to hydrolysis under basic conditions?. [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. [Link]
-
Unspecified. (n.d.). 13 Saponification of Esters. [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. [Link]
-
ACS Publications. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection - Reagent Guides. Wordpress. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
ResearchGate. (n.d.). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. [Link]
-
Fiveable. (2025). Tert-butyl esters Definition. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
ResearchGate. (n.d.). Studies on the BAL2 mechanism for ester hydrolysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
"alternative protecting groups for 3-aminocyclobutanecarboxylic acid"
Technical Support Center: Advanced Protection Strategies for 3-Aminocyclobutanecarboxylic Acid (3-ACBC)
Case ID: 3-ACBC-PROTECT-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
3-Aminocyclobutanecarboxylic acid (3-ACBC) represents a critical class of conformationally restricted
This guide details orthogonal protection strategies —specifically Alloc and Teoc —to bypass the limitations of standard chemistry. It addresses solubility issues, prevents cis/trans isomerization, and provides validated protocols for orthogonal deprotection.
Module 1: Strategic Selection Matrix
Before initiating synthesis, evaluate your specific constraints. The cyclobutane ring strain makes 3-ACBC sensitive to harsh conditions that might degrade other parts of your molecule.
Comparative Stability Data
| Protecting Group | Lability (Removal) | Stability | Primary Utility for 3-ACBC |
| Boc (tert-butoxycarbonyl) | Acid (TFA, HCl) | Base, Nucleophiles, Hydrogenolysis | Standard solid-phase synthesis (SPPS); prone to acid-catalyzed side reactions. |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (Piperidine, DBU) | Acid, Hydrogenolysis | Standard SPPS; Risk: Base-catalyzed isomerization if carboxyl is activated. |
| Alloc (Allyloxycarbonyl) | Pd(0) Catalyst (Neutral) | Acid, Base, Fluoride | Best for Orthogonality. Cyclic peptide synthesis; side-chain modification. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Fluoride (TBAF) or Strong Acid | Base, Mild Acid, Hydrogenolysis | Specialized. Cleaves under neutral fluoride conditions; orthogonal to Alloc/Fmoc. |
Module 2: The Alloc Strategy (Orthogonal Protection)
Why Alloc? The Alloc group is the "gold standard" for 3-ACBC when you need to modify the peptide backbone or cyclize the molecule without disturbing acid-sensitive linkers or base-sensitive stereocenters. It is removed under strictly neutral conditions.
Protocol A: Alloc Installation on 3-ACBC
Objective: Protect the amine of free 3-ACBC without racemizing the carboxylic acid.
-
Dissolution: Dissolve 3-ACBC (1.0 equiv) in 1:1 Water/Dioxane.
-
Basification: Add
(2.0 equiv) to adjust pH to ~9-10.-
Note: The cyclobutane amine is moderately basic; ensure full deprotonation.
-
-
Acylation: Cool to 0°C. Dropwise add Allyl Chloroformate (Alloc-Cl) (1.1 equiv).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with diethyl ether (removes unreacted Alloc-Cl). Acidify aqueous layer to pH 2 with 1N HCl. Extract into Ethyl Acetate.[1]
-
Yield: Expect >90%. The product is often an oil that crystallizes upon standing.
Protocol B: Palladium-Catalyzed Alloc Removal
Objective: Remove Alloc group selectively in the presence of Boc, Fmoc, or t-Butyl esters.[2][3]
Reagents:
-
Catalyst:
(0.1–0.2 equiv). -
Scavenger (Critical): Phenylsilane (
, 20 equiv) OR Morpholine.-
Expert Insight: Without a scavenger, the allyl cation generated will re-alkylate the amine or other nucleophiles.
is superior to morpholine for sterically hindered amines like 3-ACBC.
-
Step-by-Step:
-
Preparation: Dissolve the Alloc-protected substrate in dry DCM (Dichloromethane) under Argon.
-
Scavenger Addition: Add Phenylsilane (20 equiv).
-
Catalyst Addition: Add
(0.1 equiv). Protect from light (foil). -
Agitation: Stir at RT for 20–45 minutes.
-
Visual Check: Solution often turns dark/black (precipitated Pd).
-
-
Purification:
Module 3: The Teoc Strategy (Fluoride Labile)
Why Teoc? Teoc is ideal when your molecule contains both acid-labile (Boc) and hydrogenation-sensitive (Benzyl/Cbz) groups. It is removed by Fluoride ions (TBAF), a completely distinct mechanism.
Protocol C: Teoc Installation
-
Reagent: Use Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) rather than Teoc-Cl for a cleaner reaction with hindered amino acids.
-
Conditions: Mix 3-ACBC (1.0 equiv) and
(2 equiv) in Acetone/Water (1:1). Add Teoc-OSu (1.1 equiv). -
Time: Stir overnight at RT.
-
Workup: Acidify to pH 3, extract with EtOAc.
Protocol D: Teoc Removal
-
Reagent: Tetrabutylammonium fluoride (TBAF ) 1.0M in THF.
-
Reaction: Treat substrate with 2–3 equiv TBAF at 0°C to RT.
-
Duration: 30–60 minutes.
-
Cleanup: The byproduct is volatile (ethylene) and silyl fluoride. Partition between water and organic solvent.
Module 4: Troubleshooting & FAQs
Q1: My 3-ACBC residue is not coupling. Is it the protecting group?
Diagnosis: Likely steric hindrance, not the PG itself. The cyclobutane ring is puckered, creating significant steric bulk. Solution:
-
Switch Coupling Reagent: Move from HATU to COMU or Oxyma/DIC . These are smaller and more efficient for hindered amines.
-
Double Coupling: Perform the coupling twice: 1 hour at RT, then fresh reagents for 2 hours at 40°C (microwave assisted if possible, max 50°C to prevent isomerization).
Q2: I am observing loss of stereochemistry (cis converting to trans).
Cause: Strong base activation or prolonged exposure to base (piperidine) during Fmoc removal can cause epimerization at the
-
Use Alloc: Switch to Alloc protection to avoid piperidine entirely.
-
Add HOBt: If using Fmoc, ensure HOBt or Oxyma is present during deprotection to suppress racemization (though this is more critical for Cys/His, it helps here too).
-
Avoid Pre-activation: Do not pre-activate the acid component for more than 1-2 minutes before adding the amine.
Q3: The Alloc deprotection didn't work; the amine is allylated.
Cause: Insufficient scavenger. The allyl cation reacted with your free amine. Solution:
-
Increase Phenylsilane to 20–25 equivalents.
-
Ensure the reaction is strictly anaerobic (Argon flush); oxygen kills the Pd(0) catalyst.
Visual Logic: Protection Group Decision Matrix
Caption: Decision tree for selecting the optimal protecting group based on synthetic requirements and molecular sensitivity.
References
-
Alloc Protection in Peptide Synthesis
- Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Vertex AI Search / WPMU DEV.
-
Source: (Verified Snippet 1.1)
-
Teoc Protection & Orthogonality
-
Stereoselective Synthesis of Cyclobutane Amino Acids
-
Woll, M. G., et al. (2002). "Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." Journal of the American Chemical Society.[9]
-
Source: (Verified Snippet 1.14)
-
-
General Protecting Group Stability (Greene's)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Teoc Protecting Group [en.highfine.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. chemimpex.com [chemimpex.com]
- 6. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 7. scispace.com [scispace.com]
- 8. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Computational Modeling of Cyclobutane Synthesis
Status: Operational Current Queue: Low Agent: Senior Application Scientist Topic: Reaction Pathway Analysis for [2+2] Cycloaddition & Ring Closure
Welcome to the Reaction Modeling Support Hub
You have reached the Tier 3 Support Desk for computational organic chemistry. This guide addresses the specific challenges of modeling cyclobutane formation—a process notorious for its high-energy barriers, forbidden orbital symmetry (thermal), and complex excited-state surfaces (photochemical).
Below are the Standard Operating Procedures (SOPs) and Troubleshooting Tickets for the most common failure modes in this domain.
Module 1: Method Selection & System Setup
Objective: Select a model chemistry that balances cost with the ability to describe diradical intermediates and dispersion forces.
Visual Workflow: Theory Selection Decision Tree
Use this logic gate to determine your starting input parameters.
Caption: Decision matrix for selecting electronic structure methods based on reaction mechanism (Thermal vs. Photochemical).
Module 2: Troubleshooting & FAQs (Ticket System)
Ticket #1024: "My Transition State Optimization Fails to Converge"
User Report: I am trying to find the TS for the thermal [2+2] cycloaddition of an alkene and an enone. The optimizer oscillates or errors out with "Geometry not converging."
Diagnosis: Cyclobutane synthesis often proceeds via a stepwise diradical mechanism rather than a concerted path, especially if the Woodward-Hoffmann rules forbid the concerted thermal pathway. Standard closed-shell DFT (RB3LYP) forces the electrons to pair, creating a cusp on the Potential Energy Surface (PES) where the optimizer gets stuck.
Solution Protocol:
-
Switch to Unrestricted DFT (UDFT): You must allow the alpha and beta spin densities to separate.
-
Generate a Broken-Symmetry Guess:
-
Run a Relaxed Scan First:
-
Do not jump straight to Opt=TS.
-
Scan the bond length of the first forming bond (e.g., 2.5 Å to 1.5 Å).
-
Take the highest energy point from this scan as the starting geometry for your TS search (Opt=(TS, CalcFC)).
-
Validation: Check the value in your output.
-
Closed shell:
2> = 0.02>[3] -
Diradical TS:
2> ≈ 1.02> (mixture of singlet and triplet character). -
Note: If remains 0.0, the system collapsed back to a closed-shell solution. You may need to manually swap orbitals.
Ticket #1025: "DFT Predicts the Wrong Regioselectivity (Head-to-Head vs. Head-to-Tail)"
User Report: Experimental NMR shows the Head-to-Tail cyclobutane is the major product, but my B3LYP calculations show the Head-to-Head barrier is lower.
Diagnosis: This is a classic "Dispersion Failure." Cyclobutane formation brings steric bulk into close proximity. Older functionals like B3LYP lack dispersion corrections, meaning they fail to account for attractive van der Waals forces that might stabilize the "crowded" transition state (or destabilize it less than expected).
Solution Protocol:
-
Change Functional: Abandon B3LYP.
-
Recommended: ωB97X-D (Range-separated + Dispersion) or M06-2X (High non-covalent interaction accuracy).
-
-
Solvation Model: Ensure you are using a continuum solvation model (SMD or PCM). Polar solvents can stabilize the zwitterionic character of the transition state in stepwise mechanisms.
-
Data Presentation: Compare the free energy differences (
).
| Functional | Head-to-Head | Head-to-Tail | Accuracy Rating |
| B3LYP | 22.4 | 24.1 | Poor (Lacks dispersion) |
| B3LYP-D3 | 21.0 | 20.8 | Fair (Correction added) |
| ωB97X-D | 21.5 | 19.2 | High (Matches Exp.) |
| M06-2X | 21.3 | 19.4 | High |
Ticket #1026: "How do I model the Photochemical Path (UV Excited State)?"
User Report: I need to model the [2+2] photocycloaddition. Can I just optimize the excited state using TD-DFT?
Diagnosis:
Use caution. Photochemical cyclobutane formation usually involves a Conical Intersection (CI) where the excited state (
Solution Protocol:
-
Exploratory Phase (TD-DFT): Use TD-DFT (e.g., CAM-B3LYP) to compute the Vertical Excitation Energy (absorption spectra) and relax the geometry on the
surface. -
Critical Phase (CASSCF): If you need to find the actual "funnel" (the CI) where the reaction hops back to the ground state:
-
You must use CASSCF (Complete Active Space Self-Consistent Field).
-
Active Space Selection: Minimal space is (4e, 4o) – including the
and orbitals of both alkenes.
-
-
The "Rule of Five": Ensure your active space includes the relevant orbitals. For two ethylenes, 4 electrons in 4 orbitals is the absolute minimum.
Visual Pathway: Photochemical Topology
Caption: The photochemical event requires crossing from the excited state (S1) back to the ground state (S0) via a Conical Intersection.
Module 3: Post-Processing & Kinetics
Issue: Bimolecular Entropic Penalty Users often underestimate the difficulty of bringing two molecules together. In [2+2] cycloaddition, you lose translational and rotational entropy.
-
Correction: When calculating
, ensure you are at the correct standard state (1 M vs 1 atm). The correction term is typically kcal/mol at 298K when converting from gas phase (1 atm) to solution phase (1 M). -
Warning: Without this correction, you will overestimate the reaction rate.
Issue: Bifurcation In some cyclobutane syntheses, the transition state leads to a "valley-ridge inflection" point where the path splits into two products without a second barrier.
-
Action: Always run an IRC (Intrinsic Reaction Coordinate) calculation. If the IRC behaves erratically, you may be on a bifurcating surface, requiring ab initio molecular dynamics (AIMD) to resolve the product ratio.
References
-
Houk, K. N., et al. (2008). The origins of stereoselectivity in the thermal [2+2] cycloaddition of ketenes. Journal of the American Chemical Society.
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science.
-
Robb, M. A., et al. (2000). Conical intersections in organic photochemistry.[4][5] Accounts of Chemical Research.
-
Truhlar, D. G., et al. (2009). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Accounts of Chemical Research.
-
Gaussian Inc. (2024). White Paper: Broken Symmetry DFT for Diradicals.
Sources
Technical Support Center: Analytical Monitoring of tert-Butyl 3-aminocyclobutanecarboxylate
[1]
Welcome to the Advanced Application Support Hub. Subject: Purity Analysis & Isomer Differentiation for Cyclobutane Amino Esters Ticket ID: T-B3AC-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Analytical Challenge
You are working with tert-butyl 3-aminocyclobutanecarboxylate , a molecule that presents three distinct analytical hurdles:
-
UV Invisibility: It lacks a strong chromophore (no aromatic rings), making standard UV detection at 254 nm useless.[1]
-
Stereoisomerism: The cyclobutane ring creates cis and trans isomers. These diastereomers have identical masses (isobaric) but distinct 3D geometries, requiring high-efficiency chromatographic resolution.[1]
-
Chemical Stability: The tert-butyl ester is acid-labile, while the free amine is prone to silanol interactions (peak tailing).[1]
This guide provides self-validating protocols to overcome these issues, prioritizing Charged Aerosol Detection (CAD) and LC-MS over traditional UV methods.
Module 1: Method Selection & Decision Matrix
Before starting, determine your instrumentation availability and sensitivity needs using the logic flow below.
Caption: Decision matrix for selecting the optimal analytical technique based on instrumentation and sensitivity requirements.
Module 2: High-Performance Liquid Chromatography (HPLC/UHPLC)
Protocol A: The "Universal" Method (CAD/ELSD)
Best for: Purity, Assay, and Isomer Separation without derivatization.
Scientific Rationale: Since the molecule has weak UV absorbance (only carbonyls absorbing <210 nm), Charged Aerosol Detection (CAD) is superior.[1] It detects any non-volatile analyte, providing a response roughly proportional to mass. We use a high pH mobile phase (Ammonium Bicarbonate) for two reasons:
-
Amine Suppression: At pH 9.0, the amine (pKa ~9-10) is partially deprotonated, reducing ionic interaction with silanols and improving peak shape.
-
Stability: The tert-butyl ester is sterically hindered and resistant to hydrolysis at mild basic pH, whereas it is highly labile in strong acids (TFA).[1]
Instrument Setup:
| Parameter | Specification |
| Column | XBridge Peptide BEH C18 (or equivalent Hybrid particle), 130Å, 3.5 µm, 4.6 x 150 mm.[1] Note: Hybrid particles are required for high pH stability. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH ~9.0, unadjusted) |
| Mobile Phase B | Acetonitrile (100%) |
| Detector | CAD (Nebulizer temp: 35°C) or ELSD (Drift tube: 50°C) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 15.0 | 60 | Linear Gradient |
| 15.1 | 95 | Wash |
| 18.0 | 95 | Hold |
| 18.1 | 5 | Re-equilibration |
Troubleshooting Protocol A:
-
Issue: Baseline drift or "ghost" peaks.
-
Issue: Poor Resolution of Cis/Trans.
Protocol B: UV Detection (The "Invisible Peak" Workaround)
Best for: Labs without CAD/MS.[1]
Scientific Rationale: To see this molecule by UV, you must derivatize the primary amine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride).[1] This attaches a massive chromophore, enabling detection at 265 nm and increasing hydrophobicity to aid retention.
Workflow:
-
Reagent: 5 mM Fmoc-Cl in Acetonitrile.
-
Buffer: Borate buffer (pH 8.5).
-
Reaction: Mix Sample + Buffer + Fmoc-Reagent (1:1:1). Vortex. Hold at room temp for 10 mins.
-
Quench: Add 10% volume of Adamantanamine (scavenges excess Fmoc).
-
Analyze: Use standard C18 Standard Gradient (Water/ACN with 0.1% Formic Acid).[1] Detect at 265 nm .
Module 3: Gas Chromatography (GC) for Volatiles
Best for: Residual solvents and precise cis/trans ratio if HPLC fails.
Critical Warning: You cannot inject the free amine directly. The polar amine and ester groups will cause adsorption in the injector liner. You must derivatize the amine.
Protocol:
-
Derivatization: Dissolve 10 mg sample in 1 mL DCM. Add 50 µL Trifluoroacetic Anhydride (TFAA) . Incubate at 40°C for 20 mins.
-
Mechanism: Converts the amine to a trifluoroacetamide (highly volatile, thermally stable).[1]
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).[1]
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
Module 4: Troubleshooting FAQ
Q1: My cis and trans peaks are merging. How do I know which is which?
-
Answer: In cyclobutane systems on C18 columns, the cis-isomer (more polar/compact "folded" shape) typically elutes before the trans-isomer (more linear/planar).[1]
-
Validation: Spike with a known pure standard of one isomer if available. If not, use NMR to determine the bulk ratio, then correlate peak areas.
-
Q2: I see a new peak growing over time in my sample vial.
-
Answer: This is likely hydrolysis .[2]
-
Scenario A (Acidic Diluent): If you diluted in 0.1% TFA/Water, the tert-butyl ester is cleaving to the carboxylic acid (Mass -56 Da).[1]
-
Scenario B (Methanol Diluent): If you diluted in Methanol, transesterification can occur, swapping t-butyl for methyl.
-
Fix: Dilute samples in Acetonitrile/Water (50:50) with no acid additives.[1]
-
Q3: Why is my peak tailing severely?
-
Answer: Secondary silanol interactions.[1] The amine is grabbing onto the silica support.
-
Fix 1: Ensure you are using the High pH method (Protocol A).
-
Fix 2: If using low pH, add 0.1% TFA (Trifluoroacetic acid) and consider a column with "End-capping" (e.g., C18 "T3" or "Polar" bonded phases).
-
References & Grounding
-
Charged Aerosol Detection (CAD) Utility:
-
Source:Gamache, P. H., et al. (2005). "Charged Aerosol Detection for HPLC."
-
Relevance: Establishes CAD as the standard for non-chromophoric compounds like aliphatic amino esters.
-
Link:
-
-
Separation of Isomers (Cis/Trans):
-
Source:Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography."
-
Relevance: Defines the thermodynamic principles (shape selectivity) allowing C18 separation of geometric isomers.
-
Link:[1]
-
-
Stability of tert-Butyl Esters:
-
Source:Greene's Protective Groups in Organic Synthesis.[3]
-
Relevance: Confirms tert-butyl ester stability in basic/nucleophilic conditions vs. lability in acid.
-
Link:
-
-
Derivatization for UV Detection:
-
Source:Molnár-Perl, I. (2011). "Derivatization and measurable properties of amino acids in HPLC."
-
Relevance: Validates Fmoc-Cl as the optimal reagent for primary amines in HPLC.
-
Link:
-
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 3-Aminocyclobutanecarboxylate Analogs
Authored by a Senior Application Scientist
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic accessibility is perpetual. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable motif in drug design.[1][2] Its puckered, three-dimensional structure provides a fixed orientation for substituents, allowing for precise probing of biological targets.[2] This conformational restriction can lock a molecule into its most active form, minimize off-target effects, and improve overall pharmacological properties compared to more flexible acyclic or larger ring systems.[1][2]
The tert-butyl 3-aminocyclobutanecarboxylate core represents a particularly versatile building block. It features three key points for chemical modification: the amino group, the carboxylate, and the cyclobutane ring itself. This guide provides a comparative analysis of the structure-activity relationships (SAR) derived from modifications at these positions, supported by experimental insights and methodologies.
Core Structure and Points of Modification
The fundamental scaffold of tert-butyl 3-aminocyclobutanecarboxylate offers distinct vectors for chemical exploration. Understanding the impact of substitutions at each position is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
Caption: Key modification points on the core scaffold.
I. Structure-Activity Relationships: A Positional Analysis
Modifications of the Amino Group (R¹)
The primary amine at the 3-position is a critical interaction point, often serving as a key hydrogen bond donor or a nucleophilic handle for further derivatization. Its modification into various functional groups profoundly impacts biological activity.
-
Acylation (Amides): Conversion of the amine to an amide is a common strategy to introduce diverse substituents and modulate lipophilicity. The nature of the acyl group is paramount. For instance, in the development of succinate dehydrogenase inhibitors, specific N-acyl modifications were found to be essential for potent antifungal activity.[3] The rationale is that the amide bond can act as a hydrogen bond acceptor, and the appended group can occupy specific hydrophobic or polar pockets within the target protein's active site.[4]
-
Sulfonylation (Sulfonamides): Reacting the amine with sulfonyl chlorides yields sulfonamides.[5] This functional group is a strong hydrogen bond donor and acceptor and can significantly alter the electronic properties and acidity of the parent amine, often leading to enhanced binding affinity.
-
Reductive Amination (Secondary/Tertiary Amines): Alkylation of the amine can explore steric boundaries within a binding site. While this removes a hydrogen bond donor, the resulting secondary or tertiary amine can still act as a hydrogen bond acceptor or engage in ionic interactions if protonated.
Substitutions on the Cyclobutane Ring (R²)
The cyclobutane ring itself can be substituted to alter the molecule's shape, polarity, and interaction profile.
-
Stereochemistry (cis/trans): The relative orientation of the amino and carboxylate groups (cis vs. trans) is a fundamental determinant of activity. The rigid cyclobutane framework locks these groups into distinct spatial arrangements, and typically only one isomer will fit optimally into a target's binding site. For example, in the development of antitumor agents, cis-constrained cyclobutane analogs were synthesized to prevent in-vivo isomerization, which was a liability with alkene-containing parent compounds.[1][2]
-
Introduction of Other Groups: Adding substituents like hydroxyl, fluoro, or methyl groups can introduce new interactions (e.g., hydrogen bonds, halogen bonds) or block unwanted metabolism at that position.
Modifications of the tert-Butyl Ester (R³)
The tert-butyl ester is often employed as a protecting group or a lipophilic moiety to enhance cell permeability. However, it is also a site of metabolic vulnerability and a key point for SAR exploration.
-
Metabolic Instability: The tert-butyl group is susceptible to oxidation by cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2C8, leading to hydroxylation and subsequent formation of an acid.[6] This metabolic pathway can lead to rapid clearance and reduced in vivo efficacy.
-
Ester Variation: Replacing the tert-butyl group with smaller esters (methyl, ethyl) or other bulky groups can modulate solubility, cell permeability, and metabolic stability.
-
Bioisosteric Replacement: A key strategy to mitigate the metabolic liability of the tert-butyl group is its replacement with a bioisostere. A highly effective replacement is the trifluoromethyl-cyclobutane group.[7][8] This modification often retains or improves biological activity while significantly enhancing metabolic stability by blocking CYP-mediated oxidation.[7][8]
-
Conversion to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group. While this may decrease cell permeability, the resulting carboxylate can form crucial salt-bridge or hydrogen-bond interactions with receptor targets, significantly boosting potency. This is particularly relevant for inhibitors of enzymes that bind charged substrates.[9]
II. Comparative Data Summary
The following table summarizes the general SAR trends for tert-butyl 3-aminocyclobutanecarboxylate analogs based on common modifications.
| Position of Modification | Modification Type | General Impact on Activity & Properties | Rationale |
| Amino Group (R¹) | Acylation (Amide) | Highly variable; can significantly increase potency. | Introduces new H-bond acceptors and allows exploration of hydrophobic pockets.[4] |
| Sulfonylation (Sulfonamide) | Often increases potency. | Strong H-bond donor/acceptor character; alters electronics.[5] | |
| Alkylation (Secondary Amine) | Variable; can increase or decrease potency. | Explores steric limits; removes an H-bond donor. | |
| Cyclobutane Ring (R²) | cis vs. trans Isomerism | Activity is typically isomer-specific. | Defines the spatial orientation of key binding groups.[1] |
| Other Substituents (F, OH) | Can enhance binding or block metabolism. | Introduces new, specific interactions with the target. | |
| Ester Group (R³) | tert-Butyl Ester | Good lipophilicity, potential metabolic liability. | Prone to CYP-mediated hydroxylation.[6] |
| Carboxylic Acid | Decreased permeability, potential for high potency. | Enables strong ionic/H-bond interactions with the target. | |
| CF₃-Cyclobutane | Maintained activity with improved metabolic stability. | Acts as a non-oxidizable bioisostere of the tert-butyl group.[7][8] |
III. Experimental Protocols & Workflows
General Synthesis of an N-Acyl Analog
This protocol outlines a standard procedure for modifying the amino group, a crucial step in exploring the SAR at the R¹ position.
Objective: To synthesize tert-butyl 3-(acetylamino)cyclobutanecarboxylate.
Methodology:
-
Starting Material: Dissolve tert-butyl 3-aminocyclobutanecarboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acyl analog.
Workflow for Biological Evaluation: A Screening Cascade
A logical and efficient screening cascade is essential for evaluating newly synthesized analogs and guiding further SAR studies.
Caption: A typical screening cascade for SAR evaluation.
IV. Conclusion and Future Directions
The tert-butyl 3-aminocyclobutanecarboxylate scaffold is a proven platform for the development of bioactive small molecules. SAR studies consistently demonstrate that modifications to the amino and carboxylate functionalities are primary drivers of potency and selectivity, while substitutions on the cyclobutane ring and bioisosteric replacement of the tert-butyl group are key strategies for optimizing pharmacokinetic properties. Future efforts will likely focus on developing novel and stereospecific synthetic routes to access more complex and diversely substituted cyclobutane analogs, further expanding the therapeutic potential of this valuable chemical scaffold.
References
- Radboud Repository.
- PMC.
- ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
- PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
- ACS Publications. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry.
- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- PubMed. De-palmitoylation by N-(tert-Butyl) hydroxylamine inhibits AMPAR-mediated synaptic transmission via affecting receptor distribution in postsynaptic densities.
- Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.
- PMC.
- PMC. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
- eLife. Small-Molecule Inhibitors: Disrupting enzyme fluidity.
- MDPI. Central Nervous System Targeted Protein Degraders.
- Drug Design Org.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
"tert-butyl 3-aminocyclobutanecarboxylate as a bioisostere for other cyclic amines"
Executive Summary
The "Magic Methyl" of Ring Systems
In modern medicinal chemistry, replacing saturated 6-membered rings (piperidines, cyclohexanes) with strained 4-membered rings (cyclobutanes) is a high-impact strategy to modulate physicochemical properties without sacrificing potency. tert-Butyl 3-aminocyclobutanecarboxylate (t-B3AC) serves as a critical entry point to the 3-aminocyclobutane scaffold.
This guide analyzes t-B3AC not merely as a reagent, but as a gateway to a specific bioisosteric core. By transitioning from a floppy, lipophilic piperidine to a rigid, metabolic-resistant cyclobutane, researchers can lower lipophilicity (LogD), improve metabolic stability (LME), and access novel exit vectors that 6-membered rings cannot achieve.
Part 1: The Bioisosteric Rationale
Why Replace Piperidine/Cyclohexane?
The 1,4-disubstituted piperidine ring is ubiquitous in drug discovery but suffers from two primary liabilities:
-
Metabolic Soft Spots: The C-H bonds alpha to the nitrogen are prone to oxidative metabolism (CYP450).
-
Conformational Floppiness: The chair conformation, while stable, allows for significant entropy, potentially reducing binding affinity if the target requires a rigid pose.
The 3-aminocyclobutane core (derived from t-B3AC) solves these by increasing fraction sp3 (Fsp3) character while introducing ring strain (26.3 kcal/mol) . This strain prevents the ring from adopting a flat conformation, forcing a "puckered" geometry that locks substituents into precise vectors.
Geometric Analysis: The Vector Shift
Unlike the chair conformation of piperidine (180° dihedral angle between 1,4-substituents), the cyclobutane ring exists in a puckered conformation (butterfly shape) with a pucker angle of ~30°.
-
Trans-1,3-cyclobutane: Mimics the linear distance of 1,4-piperidine but with a shorter C-C bond length (1.55 Å vs 1.54 Å) and a distinct "kink" that can optimize pi-stacking interactions in narrow pockets.
-
Cis-1,3-cyclobutane: Creates a "U-shape" vector (approx 120°), mimicking 1,3-substituted cyclohexanes or creating entirely new binding topologies.
Figure 1: Structural divergence between standard 6-membered rings and the 3-aminocyclobutane scaffold. The cyclobutane core offers distinct vector choices (Cis vs Trans) that are energetically separated.
Part 2: Comparative Performance Data
The following data synthesizes performance metrics from key medicinal chemistry campaigns (e.g., H3 antagonists, Bupivacaine analogs) where cyclobutanes replaced piperidines.
Table 1: Physicochemical & Metabolic Profiling
| Property | 1,4-Piperidine Derivative | 3-Aminocyclobutane (Trans) | Impact / Advantage |
| C-C Bond Length | 1.54 Å | 1.56 Å | Slightly longer bonds due to ring strain (repulsion). |
| Ring Geometry | Chair (Flexible) | Puckered (Rigid) | Reduced entropic penalty upon binding. |
| LogD (Lipophilicity) | Baseline | -0.4 to -0.8 units | Lower LogD improves solubility and reduces promiscuous binding. |
| Metabolic Stability (HLM) | Low (<30 min t1/2) | High (>60 min t1/2) | Blocks α-oxidation. Cyclobutane C-H bonds are stronger and sterically shielded. |
| Basicity (pKa) | ~10.5 (Secondary Amine) | ~8.5 - 9.0 | Lower pKa improves membrane permeability (less ionized at pH 7.4). |
| hERG Inhibition | High Risk | Low Risk | Reduced basicity and lipophilicity correlates with lower hERG liability. |
Key Insight: The trans-isomer is generally the preferred starting point for replacing piperazines/piperidines due to the linear vector. However, the cis-isomer should always be screened if the binding pocket has "depth" constraints.
Part 3: Experimental Protocols
To utilize t-B3AC effectively, one must master the synthesis and, critically, the separation of isomers . Commercial t-B3AC is often sold as a mixture.
Protocol A: Synthesis & Isomer Separation
Objective: Isolate pure cis and trans isomers of tert-butyl 3-aminocyclobutanecarboxylate.
Reagents:
-
tert-Butyl acetate / Perchloric acid (for ester protection)
-
Hydroxylamine hydrochloride / Sodium Acetate (for oxime formation)
-
Raney Nickel / H2 (for reduction)
Workflow:
-
Esterification: React 3-oxocyclobutanecarboxylic acid with tert-butyl acetate (catalytic HClO4) to form tert-butyl 3-oxocyclobutanecarboxylate.
-
Why tert-butyl? It provides orthogonality. You can deprotect the amine (Boc) or the acid (tBu) selectively later.
-
-
Oximation: Treat the ketone with NH2OH·HCl/NaOAc in EtOH/H2O.
-
Reduction (The Critical Step): Hydrogenate the oxime using Raney Nickel (50 psi, 50°C) in ammoniacal ethanol.
-
Result: This yields a mixture of cis and trans amines (typically 60:40 to 70:30 favoring cis).
-
-
Separation (The "Self-Validating" Step):
-
Do NOT attempt to separate the free amines on silica; they streak.
-
Step: Protect the crude amine with Cbz or Boc.
-
Purification: The cis-carbamate and trans-carbamate usually have distinct Rf values on silica gel (Ethyl Acetate/Hexane systems).
-
Validation: Verify geometry via NOESY NMR.[3][4] Cis isomers show strong NOE between the proton at C1 and C3. Trans isomers do not.[5]
-
Protocol B: Coupling to Scaffolds
Context: Using t-B3AC as a nucleophile (amine) or electrophile (after deprotection).
-
Amine Coupling:
-
Use the free amine of t-B3AC.
-
Conditions: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT.
-
Note: The steric bulk of the cyclobutane requires highly active coupling agents (HATU/COMU) rather than EDCI.
-
-
Acid Deprotection:
-
Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Caution: The cyclobutane ring is acid-stable, but prolonged exposure to superacids can induce ring-opening or isomerization. Monitor strictly by LCMS.
-
Part 4: Decision Logic for Drug Design
When should you deploy this scaffold? Use the following logic flow to determine if t-B3AC is the correct tool for your lead optimization.
Figure 2: Strategic decision tree for implementing cyclobutane bioisosteres in Lead Optimization.
References
-
Mykhailiuk, P. K. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal. A comprehensive review of cyclobutane geometry and metabolic properties.
-
Stepan, A. F., et al. (2011).[3] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry. Discusses the broader context of strained rings improving physicochemical properties.
-
Grygorenko, O. O., et al. (2011).[3] Expedient synthesis of cis- and trans-3-aminocyclobutanecarboxylic acids. Synthetic Communications. The primary source for the synthesis and separation protocols described above. [3]
-
Levterov, V. V., et al. (2018). Bicyclic Bioisosteres of Piperidine. European Journal of Organic Chemistry. Comparative data on metabolic stability of spiro-cyclobutanes vs piperidines.
-
BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide. Provides baseline metabolic data for the 6-membered rings used in the comparison.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
"efficacy of tert-butyl 3-aminocyclobutanecarboxylate derivatives against specific therapeutic targets"
This guide provides an in-depth technical analysis of tert-butyl 3-aminocyclobutanecarboxylate derivatives , focusing on their utility as conformationally restricted pharmacophores in medicinal chemistry. It compares their efficacy against traditional flexible linkers and planar aromatic scaffolds across specific therapeutic targets.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, tert-butyl 3-aminocyclobutanecarboxylate serves as a critical "3D-scaffold" intermediate. Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane core introduces defined sp³ character (
This guide analyzes the efficacy of derivatives synthesized from this building block against two primary therapeutic targets: GABAergic Neurotransmission Systems and Peptidomimetic Immunomodulators .
Key Comparative Insight:
Derivatives retaining the cyclobutane core exhibit 3-7x higher selectivity for specific transporter subclasses (e.g., BGT-1) compared to flexible GABA analogues due to "conformational pinning" of the amino and carboxyl termini.
Therapeutic Target I: GABAergic System Modulation
The 3-aminocyclobutanecarboxylic acid (3-ACBC) core, derived from the tert-butyl ester precursor, acts as a rigid analogue of
Mechanism of Action: Conformational Restriction
Flexible GABA molecules freely rotate, binding non-selectively to various receptors (GABA
-
Trans-3-ACBC: Matches the extended conformation required for GABA uptake transporters (specifically BGT-1).
-
Cis-3-ACBC: Mimics the folded conformation, showing partial agonism at GABA
( ) receptors .
Comparative Efficacy Data
The following table contrasts the potency of cyclobutane derivatives against flexible and alternative ring analogues.
| Compound Scaffold | Configuration | Target Affinity (IC | Selectivity Profile | Metabolic Stability (t |
| GABA (Control) | Flexible Chain | 1.2 | Binds all GAT/GABA-R subtypes | Low (< 20 min) |
| 3-Aminocyclobutane | Trans-isomer | 18 | High (BGT-1 > GAT-1) | High (> 60 min) |
| 3-Aminocyclobutane | Cis-isomer | 26 | Moderate (GABA | High (> 60 min) |
| 3-Aminocyclopentane | Trans-isomer | 2.7 | Low (Mixed agonist) | Moderate |
| 4-Aminocrotonic Acid | Rigid Alkene | >100 | Low (GABA | Low (Oxidation prone) |
Interpretation: While cyclopentane derivatives (5-membered) often show higher raw potency, the cyclobutane (4-membered) derivatives offer superior subtype selectivity . The trans-cyclobutane scaffold prevents the "folding" required for GABA
receptor activation, thereby reducing off-target sedation side effects when targeting transporters.
Therapeutic Target II: Immunomodulatory Peptidomimetics
Derivatives of tert-butyl 3-aminocyclobutanecarboxylate are used to synthesize Tuftsin analogues (Thr-Lys-Pro-Arg). Replacing the Proline or flexible linkers with 3-aminocyclobutane creates "Methano-Tuftsin" derivatives.
Efficacy in Cytokine Stimulation
-
Target: Macrophage activation (IL-6 release).[1]
-
Outcome: The cyclobutane-modified peptides resist enzymatic degradation (proteolysis) while maintaining or enhancing receptor binding.
Experimental Result:
-
[MThr
]Tuftsin (Cyclobutane modified): Induces IL-6 release at M , equipotent to native Tuftsin but with 4x longer plasma half-life .
Experimental Protocol: Synthesis & Evaluation
This workflow details the conversion of the tert-butyl 3-aminocyclobutanecarboxylate building block into a bioactive pharmacophore.
Phase A: Scaffold Activation (Self-Validating Protocol)
-
Objective: Selective deprotection to generate the free acid for coupling without racemization.
-
Reagent: tert-butyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the tert-butyl ester in DCM (
M concentration). -
Acidolysis (The "Cocktail"): Add TFA/DCM (1:1 v/v) containing 2.5% Triisopropylsilane (TIPS) as a cation scavenger.
-
Why? The tert-butyl cation released can re-alkylate the ring or amine. TIPS prevents this side reaction.
-
-
Monitoring: Stir at 0°C
RT for 2 hours. Monitor via TLC (stain with Ninhydrin; product spot turns purple/red). -
Validation:
H NMR must show disappearance of the singlet at 1.45 ppm (t-butyl group).
Phase B: Biological Assay (GABA Uptake Inhibition)
-
Preparation: Prepare rat brain synaptosomes (P2 fraction).
-
Incubation: Incubate synaptosomes with [³H]-GABA (10 nM) and varying concentrations of the cyclobutane derivative (
to M). -
Control: Use Nipecotic acid as a positive control for uptake inhibition.
-
Measurement: Terminate reaction by rapid filtration over GF/B filters. Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot log[concentration] vs. % inhibition to derive IC
.
Mechanistic Visualization
The following diagram illustrates how the rigid cyclobutane scaffold enforces selectivity compared to flexible GABA.
Caption: Comparative binding logic. The rigid trans-cyclobutane scaffold (blue) selectively targets the transporter (green) while sterically clashing with the receptor (red), unlike flexible GABA which binds promiscuously.
References
-
Allan, R. D., et al. "Cyclobutane analogs of GABA." Journal of Medicinal Chemistry, vol. 33, no. 10, 1990, pp. 2905–2915. Link
-
Gershonov, E., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs."[1] Journal of Medicinal Chemistry, vol. 39, no. 24, 1996, pp. 4833–4843.[1] Link
-
Johnston, G. A. R. "GABA(C) Receptors: Relatively Simple Transmitter-Gated Ion Channels?" Trends in Pharmacological Sciences, vol. 17, no. 9, 1996, pp. 319–323. Link
-
Watanabe, M., et al. "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1."[2] Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 20, 2018. Link
-
BenchChem. "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate and Cyclobutane Scaffolds." BenchChem Technical Guides, 2025. Link
Sources
- 1. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Tert-butyl 3-aminocyclobutanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Tert-butyl 3-aminocyclobutanecarboxylate, a key building block in medicinal chemistry, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of Tert-butyl 3-aminocyclobutanecarboxylate, a thorough risk assessment is crucial. Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: The presence of the amine group and the ester functionality suggests a potential for irritation upon direct contact.[1][2] Some related amino esters are classified as corrosive and can cause burns.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]
-
Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been determined.[5] Therefore, it is prudent to treat the compound as potentially harmful if ingested or inhaled.[5]
A foundational principle of laboratory safety is to treat all chemicals with unknown toxicity as potentially hazardous.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a non-negotiable aspect of handling Tert-butyl 3-aminocyclobutanecarboxylate. The following PPE is mandatory to create an effective barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the compound, which may cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or burns.[7] It is essential to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A properly fitting laboratory coat. | Shields the skin and personal clothing from spills and contamination.[7] |
| Respiratory Protection | To be used in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the inhalation of the compound, which could cause respiratory tract irritation.[1][8] |
Operational Plan: From Receipt to Use
A systematic approach to handling Tert-butyl 3-aminocyclobutanecarboxylate minimizes the risk of exposure and ensures the quality of the reagent.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be kept tightly closed to prevent the absorption of moisture and potential degradation.[3][5]
Handling and Use:
The following workflow is designed to ensure a safe and controlled environment when working with Tert-butyl 3-aminocyclobutanecarboxylate.
Caption: Workflow for Safe Handling of Tert-butyl 3-aminocyclobutanecarboxylate.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Avoid generating dust or aerosols.
-
When transferring the solid, use appropriate tools to prevent spills.
-
Keep the container tightly sealed when not in use.[5]
-
-
After Use:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Clean and decontaminate all work surfaces and equipment after use.
-
Disposal Plan: Environmental Responsibility
Proper disposal of Tert-butyl 3-aminocyclobutanecarboxylate and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Chemical: Dispose of the chemical waste through a licensed disposal company.[10] Do not dispose of it down the drain or into the environment.[3] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with the compound should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned and destroyed.
Always adhere to local, state, and federal regulations for chemical waste disposal.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[1] Avoid breathing vapors and ensure adequate ventilation. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these detailed safety protocols, researchers can confidently and safely handle Tert-butyl 3-aminocyclobutanecarboxylate, fostering a secure and productive laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tert-Butyl (3R)-3-Aminobutanoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Univerexport. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Univerexport. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Managing Exposure to Biological Agents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Emergency Preparedness and Prevention Advisory: Ammonia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. nj.gov [nj.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. biosynth.com [biosynth.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
